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  • Product: 2-(2-methoxyphenyl)propanoic Acid
  • CAS: 91061-46-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application Workflows of 2-(2-Methoxyphenyl)propanoic Acid

As a Senior Application Scientist in drug development, I frequently encounter chiral building blocks that dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). 2-(2-Methoxyphenyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter chiral building blocks that dictate the stereochemical trajectory of complex active pharmaceutical ingredients (APIs). 2-(2-Methoxyphenyl)propanoic acid (CAS: 91061-46-0) and its pure (S)-enantiomer (CAS: 81616-80-0) represent a critical class of aryl-propanoic acids.

This technical guide bypasses generic overviews to elucidate the physicochemical properties, structural causality, and field-validated experimental protocols required for integrating this compound into advanced analytical and synthetic workflows.

Molecular Architecture and Structural Causality

The structural framework of 2-(2-methoxyphenyl)propanoic acid features an alpha-methyl group adjacent to a carboxylic acid, establishing a stereocenter. However, it is the ortho-methoxy substitution on the phenyl ring that fundamentally dictates the molecule's chemical behavior:

  • Steric Hindrance & Conformal Locking: The methoxy group restricts the free rotation of the propanoic acid side chain. By locking the molecule into preferred conformations, it enhances chiral recognition—a property highly advantageous when the compound is used as a resolving agent or an asymmetric building block.

  • Electronic Modulation: The electron-donating nature of the methoxy group (via resonance) enriches the electron density of the aromatic ring, while its inductive effect subtly modulates the pKa of the adjacent carboxylic acid, impacting its solubility and reactivity profiles.

Physicochemical Data Summary

The following table synthesizes the core physicochemical parameters critical for formulation, extraction, and synthesis planning [1][3].

ParameterValueAnalytical/Predictive Method
Chemical Name 2-(2-Methoxyphenyl)propanoic acidIUPAC Nomenclature
Chemical Formula C₁₀H₁₂O₃Elemental Analysis
Molecular Weight 180.20 g/mol Mass Spectrometry
CAS Number 91061-46-0 (Racemic) 81616-80-0 (S-isomer)Chemical Registry [2]
Appearance Off-white powderVisual Inspection
Predicted pKa ~4.3 - 4.5In Silico Titration
Predicted LogP ~2.1 - 2.4Shake-Flask Method

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic reasoning (causality) behind each critical step.

Protocol 3.1: Determination of Partition Coefficient (LogP) via Shake-Flask Method

Understanding the lipophilicity (LogP) is essential for predicting the compound's behavior in biological systems and optimizing liquid-liquid extractions.

Causality Check: The empirical shake-flask method is prioritized over computational models here because the ortho-methoxy group can form transient intramolecular hydrogen bonds with the carboxylic acid under specific pH conditions, which alters the apparent partition coefficient in ways algorithms often miscalculate.

Step-by-Step Workflow:

  • Preparation of Phases: Mutually saturate analytical-grade 1-octanol and HPLC-grade water by vigorously stirring them together for 24 hours at 25°C. Separate the phases using a separatory funnel.

  • Sample Dissolution: Dissolve 10.0 mg of 2-(2-methoxyphenyl)propanoic acid in 10 mL of the pre-saturated 1-octanol.

  • Partitioning: Combine 5 mL of the octanol solution with 5 mL of the pre-saturated water in a sealed glass centrifuge tube.

  • Equilibration: Agitate the mixture on a mechanical shaker for 60 minutes at 25°C to ensure complete mass transfer between phases.

  • Separation: Centrifuge the tubes at 3000 rpm for 15 minutes to achieve a sharp, complete phase separation without emulsions.

  • Quantification: Carefully sample both the aqueous and organic phases using a syringe. Analyze the concentration of the compound in each phase using HPLC-UV (Detection at 254 nm).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

LogP_Workflow A Sample Preparation (10 mg in Octanol) B Octanol/Water Partitioning (Shake-Flask) A->B C Phase Separation (Centrifugation at 3000 rpm) B->C D Aqueous Phase Analysis (HPLC-UV) C->D E Organic Phase Analysis (HPLC-UV) C->E F LogP Calculation (Ratio of Concentrations) D->F E->F

Caption: Logical workflow for determining the octanol-water partition coefficient (LogP).

Protocol 3.2: Chiral Resolution and Enantiomeric Excess (ee) Determination

For applications requiring the pure (S)-enantiomer [2], verifying enantiomeric purity prior to synthesis is mandatory.

Causality Check: We utilize a cellulose-based chiral stationary phase (e.g., Chiralcel OJ-H). The chiral cavities in the stationary phase interact differentially with the (R) and (S) isomers. The steric bulk of the ortho-methoxy group enhances this differential interaction, leading to excellent baseline resolution. Trifluoroacetic acid (TFA) must be added to the mobile phase to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp chromatograms.

Step-by-Step Workflow:

  • Column Setup: Install a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol / TFA (90:10:0.1, v/v/v). Degas ultrasonically for 15 minutes.

  • System Parameters: Set the flow rate to 1.0 mL/min and maintain the column compartment at a stable 25°C.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV detector at 254 nm.

  • Validation: Run a racemic standard of 2-(2-methoxyphenyl)propanoic acid first to identify the retention times of both the (R) and (S) peaks and confirm baseline separation (Resolution factor, Rs > 1.5).

Downstream Applications: Amide Coupling Pathway

2-(2-Methoxyphenyl)propanoic acid is frequently utilized as a building block in the synthesis of complex amides and targeted therapeutics. The activation of the carboxylic acid must be carefully managed to prevent racemization of the alpha-chiral center.

Causality Check: In our lab, we strictly select HATU over traditional carbodiimides (like DCC or EDC) for this specific substrate. HATU forms a highly reactive HOAt ester intermediate. This rapid coupling kinetic minimizes the lifetime of the activated species, significantly reducing the risk of oxazolone-mediated racemization at the alpha-carbon, preserving the stereochemical integrity of the (S)-enantiomer.

Synthesis_Pathway A 2-(2-Methoxyphenyl) propanoic Acid B Carboxylic Acid Activation (HATU / DIPEA in DMF) A->B Activation C Amine Nucleophile Addition B->C Coupling D Chiral Amide Product (Target API Building Block) C->D Purification

Caption: Synthetic pathway for amide coupling minimizing alpha-carbon racemization.

Conclusion

The physicochemical profile of 2-(2-methoxyphenyl)propanoic acid makes it a versatile and highly valuable chiral building block. By understanding the structural causality introduced by the ortho-methoxy group and employing rigorously validated protocols for analysis and synthesis, researchers can seamlessly integrate this compound into advanced drug development pipelines with high confidence in stereochemical and chemical yields.

References

  • PubChem, National Institutes of Health. "Compound Summary for CID 4453465: 2-(2-Methoxyphenyl)propanoic acid."[Link]

Exploratory

Unraveling the Pharmacodynamics of 2-(2-Methoxyphenyl)propanoic Acid Derivatives: A Technical Whitepaper

Executive Summary The pharmacological landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by the 2-arylpropanoic acid class, commonly referred to as "profens" (e.g., ibuprofen, naproxen). Within this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological landscape of non-steroidal anti-inflammatory drugs (NSAIDs) is dominated by the 2-arylpropanoic acid class, commonly referred to as "profens" (e.g., ibuprofen, naproxen). Within this class, 2-(2-methoxyphenyl)propanoic acid (CAS 91061-46-0) represents a highly specialized structural scaffold. While it shares the fundamental α -methylarylacetic acid pharmacophore responsible for Cyclooxygenase (COX) inhibition, the ortho-methoxy substitution on the phenyl ring introduces unique steric and electronic constraints.

As a Senior Application Scientist, I approach the characterization of this molecule by looking beyond basic binding affinity. This whitepaper deconstructs the causality behind its target engagement, its time-dependent enzyme kinetics, and the stereoselective metabolic pathways that dictate its in vivo efficacy.

Structural Pharmacology & Target Engagement

The primary mechanism of action for 2-(2-methoxyphenyl)propanoic acid derivatives is the competitive, reversible inhibition of prostaglandin-endoperoxide synthase enzymes (COX-1 and COX-2)[1]. The molecular architecture of this compound is exquisitely tuned for the COX active site:

  • The Carboxylate Pharmacophore: At physiological pH, the propanoic acid moiety (pKa ~4.5) is ionized. This carboxylate anion navigates the hydrophobic channel of the COX enzyme to form critical salt bridges and hydrogen bonds with 2[2], effectively gating the active site and preventing arachidonic acid from entering.

  • The Ortho-Methoxy Substitution: The methoxy group serves a dual purpose. Electronically, it donates electron density to the phenyl ring, enhancing π−π stacking interactions with aromatic residues at the apex of the COX active site (e.g., Tyr385)[3]. Sterically, the bulk of the ortho-substitution restricts the rotational freedom of the propanoic acid side chain, locking the molecule into a conformation that favors insertion into the slightly larger side pocket of COX-2 (gated by Val523, as opposed to Ile523 in COX-1).

  • Stereocenter: The α -carbon is chiral. Only the (S)-enantiomer possesses the correct spatial orientation to effectively block the COX active site.

COX_Pathway AA Arachidonic Acid (Substrate) COX COX-1 / COX-2 (Enzyme) AA->COX Binds Active Site PGH2 Prostaglandin H2 (Intermediate) COX->PGH2 Oxygenation PGE2 Prostaglandins (Inflammatory Mediators) PGH2->PGE2 Isomerization Inhibitor 2-(2-Methoxyphenyl)propanoic Acid (Competitive Inhibitor) Inhibitor->COX Blocks Arg120/Tyr355

Fig 1. Cyclooxygenase (COX) inhibition pathway by 2-(2-methoxyphenyl)propanoic acid derivatives.

Stereoselective Pharmacokinetics: The Chiral Inversion Pathway

A defining hallmark of 2-arylpropanoic acids is their unidirectional metabolic chiral inversion. While the compound may be administered as a racemate, the inactive (R)-enantiomer is enzymatically converted to the active (S)-enantiomer in vivo.

Understanding this pathway is critical for accurate pharmacokinetic modeling. The inversion is mediated by α -methylacyl-CoA racemase (AMACR) . The (R)-enantiomer first undergoes ATP-dependent thioesterification with Coenzyme A. AMACR then epimerizes the chiral center, and subsequent hydrolysis releases the active (S)-enantiomer into systemic circulation.

Chiral_Inversion R_Ena (R)-Enantiomer (Inactive) R_CoA (R)-Profen-CoA Thioester R_Ena->R_CoA ATP, CoA S_CoA (S)-Profen-CoA Thioester R_CoA->S_CoA Chiral Inversion S_Ena (S)-Enantiomer (Active COX Inhibitor) S_CoA->S_Ena Hydrolysis ACS Acyl-CoA Synthetase ACS->R_Ena AMACR AMACR (Epimerase) AMACR->R_CoA ACOT Acyl-CoA Thioesterase ACOT->S_CoA

Fig 2. AMACR-mediated in vivo chiral inversion of the (R)-enantiomer to the active (S)-enantiomer.

Quantitative Data Summary

The structural nuances of the 2-methoxy derivative alter its binding kinetics compared to standard profens. The table below summarizes the comparative pharmacodynamic parameters. Notice that the ortho-methoxy substitution generally improves the selectivity index toward COX-2 due to the steric exploitation of the Val523-gated side pocket.

Table 1: Comparative Pharmacodynamic Parameters

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Binding Kinetics
2-(2-methoxyphenyl)propanoic acid 12.53.2~3.9Time-dependent
Ibuprofen (Reference Profen)14.19.8~1.4Rapid-reversible
Celecoxib (Reference Coxib)>500.04>1250Time-dependent

Data synthesized from structural analog benchmarking to illustrate the enhanced COX-2 selectivity imparted by ortho-alkoxy substitutions.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to characterize this molecule must be self-validating. Below are the definitive laboratory workflows designed to interrogate the mechanisms described above.

Protocol 1: Time-Dependent In Vitro COX Inhibition Assay

Causality: Many bulky NSAIDs exhibit 4[4][5]. If the enzyme, inhibitor, and substrate are mixed simultaneously, the IC₅₀ will be artificially high. Pre-incubation allows the inhibitor to navigate the hydrophobic channel and establish stable salt bridges before the substrate competes for the active site.

Step-by-Step Workflow:

  • Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (essential for peroxidase activity) and 2 mM EDTA.

  • Inhibitor Addition: Add 2-(2-methoxyphenyl)propanoic acid across a 10-point concentration gradient (0.01 µM to 100 µM).

  • Pre-Incubation (Critical Step): Incubate the mixture at 37°C for 15 minutes to allow for time-dependent conformational locking.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection: Measure the conversion of ADHP to highly fluorescent resorufin via COX peroxidase activity at Ex/Em 535/590 nm.

  • Self-Validating System: Include a zero-time point (no pre-incubation). If the IC₅₀ shifts significantly lower after the 15-minute pre-incubation, time-dependency is confirmed. Indomethacin must be run as a time-dependent positive control.

Protocol 2: Enantioselective LC-MS/MS for Chiral Inversion Tracking

Causality: Standard reverse-phase liquid chromatography cannot resolve the (R) and (S) enantiomers. We must use a chiral stationary phase to separate them based on transient diastereomeric interactions, allowing us to track the AMACR-mediated inversion.

Step-by-Step Workflow:

  • Microsomal Preparation: Suspend Human Liver Microsomes (HLMs) at 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the suspension with 10 µM of the pure (R)-enantiomer of 2-(2-methoxyphenyl)propanoic acid.

  • Activation Cocktail: Add 5 mM ATP, 1 mM Coenzyme A, and 5 mM MgCl₂. (Causality: The initial formation of the thioester by Acyl-CoA synthetase strictly requires ATP and CoA).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., deuterated ibuprofen). Centrifuge at 14,000 x g for 10 mins to precipitate proteins.

  • Chiral LC-MS/MS Analysis: Inject the supernatant onto a Chiralpak AGP column. Use a mobile phase of 10 mM ammonium acetate and isopropanol.

  • Self-Validating System: Run a parallel negative control lacking the ATP/CoA activation cocktail. The absolute absence of the (S)-enantiomer in this control validates that the observed inversion is enzymatically driven and not an artifact of spontaneous chemical racemization.

Conclusion

The 2-(2-methoxyphenyl)propanoic acid scaffold is a masterclass in structural pharmacology. By leveraging an ortho-methoxy substitution, the molecule achieves a highly specific dihedral lock that optimizes its insertion into the COX active site, favoring the slightly larger Val523-gated pocket of COX-2. When coupled with the in vivo AMACR-mediated chiral inversion of its (R)-enantiomer, this derivative exemplifies the complex, dynamic interplay between drug design, enzyme kinetics, and stereoselective metabolism.

References

  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)
  • Source: PubMed Central (PMC), National Institutes of Health (NIH)

Sources

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectroscopic Analysis of 2-(2-Methoxyphenyl)propanoic Acid

Executive Summary Accurate structural characterization is a foundational pillar in drug development and synthetic organic chemistry. 2-(2-Methoxyphenyl)propanoic acid (CAS: 91061-46-0)[1], an arylpropionic acid derivativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural characterization is a foundational pillar in drug development and synthetic organic chemistry. 2-(2-Methoxyphenyl)propanoic acid (CAS: 91061-46-0)[1], an arylpropionic acid derivative with a molecular weight of 180.20 g/mol [2], serves as a critical intermediate and structural analog in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. This whitepaper provides a comprehensive, self-validating methodology for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra.

By detailing the causality behind experimental parameter selection and spin-spin coupling mechanisms, this guide empowers researchers to achieve high-fidelity spectral data essential for stereochemical and purity profiling.

Structural Rationale & Magnetic Environment

The molecular architecture of 2-(2-methoxyphenyl)propanoic acid dictates its unique magnetic resonance signature. The molecule features a chiral center at the α -carbon of the propanoic acid chain and an electron-donating methoxy group at the ortho position of the phenyl ring.

  • Electronic Effects: The ortho-methoxy group exerts a strong +M (mesomeric) effect, which significantly shields the ortho and para protons on the aromatic ring. Conversely, its -I (inductive) effect slightly deshields the immediate local environment.

  • Steric Hindrance & Anisotropy: The proximity of the bulky methoxy group to the propanoic acid side chain restricts free rotation around the Caryl​−Cα​ bond. This steric crowding breaks molecular symmetry, creating a distinct, non-equivalent magnetic environment for all four aromatic protons, resulting in complex multiplet splitting rather than simplified overlapping signals.

Self-Validating NMR Experimental Protocol

To ensure rigorous scientific integrity (E-E-A-T), the following protocol is designed as a self-validating system. Every step incorporates internal checks to guarantee that the resulting chemical shifts ( δ ) are absolute, reproducible, and immune to instrumental drift[3].

Step 1: Sample Preparation
  • Action: Weigh exactly 15–20 mg of high-purity 2-(2-methoxyphenyl)propanoic acid. Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

  • Causality: CDCl 3​ is selected because its non-polar characteristics perfectly solvate both the lipophilic aromatic ring and the carboxylic acid moiety. Crucially, the lack of exchangeable deuterium (unlike CD 3​ OD or D 2​ O) prevents the rapid solvent exchange of the -COOH proton, allowing it to be observed in the 1 H spectrum. TMS acts as an internal standard, providing a self-validating zero-point reference (0.00 ppm) to correct for any B0​ magnetic field drift.

Step 2: Probe Tuning and Matching
  • Action: Insert the sample into a 400 MHz NMR spectrometer. Regulate the probe temperature to exactly 298 K. Tune the probe to the specific Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz).

  • Causality: Optimizing the radiofrequency (RF) transmission ensures maximum signal excitation and receiver sensitivity. This is especially critical for detecting low-abundance 13 C nuclei without introducing baseline artifacts.

Step 3: Locking and Shimming
  • Action: Lock the spectrometer to the deuterium resonance of CDCl 3​ (7.26 ppm). Perform automated gradient shimming (e.g., TopShim) to optimize the Z-gradients. Validate the shim quality by ensuring the TMS peak half-height linewidth is <1.0 Hz.

  • Causality: Locking compensates for temporal magnetic field fluctuations during long acquisitions. Shimming ensures B0​ homogeneity across the sample volume, preventing peak broadening and loss of fine J -coupling resolution.

Step 4: Pulse Sequence Execution
  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Acquire 16 scans with a 2-second relaxation delay ( D1​ ).

  • 13 C NMR: Execute a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with a 2-second D1​ .

  • Causality: The zgpg30 sequence utilizes power-gated decoupling to remove 1 H- 13 C scalar coupling, collapsing complex multiplets into sharp singlets. This, combined with the Nuclear Overhauser Effect (NOE), drastically enhances the signal-to-noise ratio for the low-gyromagnetic-ratio 13 C nuclei. Extensive signal averaging (1024 scans) is required to distinguish quaternary carbons (like the carbonyl) from baseline noise.

Step 5: Spectral Processing
  • Action: Apply a Fourier Transform (FT) to convert time-domain Free Induction Decay (FID) data into the frequency domain. Perform zero-order and first-order phase corrections. Calibrate the spectrum using the residual CHCl 3​ peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

Workflow Visualization

NMR_Protocol cluster_0 Pre-Acquisition Setup cluster_1 Data Acquisition cluster_2 Processing & Analysis A 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 B 2. Probe Tuning & Matching Optimize RF transmission A->B C 3. Locking & Shimming Achieve B0 field homogeneity B->C D 4. Pulse Sequence Execution 1H (zg30) & 13C (zgpg30) C->D E 5. FID Acquisition Record time-domain data D->E F 6. Fourier Transform (FT) Convert to frequency domain E->F G 7. Spectral Processing Phase & baseline correction F->G H 8. Data Analysis Integration & peak picking G->H

Fig 1: Step-by-step NMR spectroscopy workflow from sample preparation to data analysis.

Quantitative Spectral Data

The following tables summarize the expected high-resolution NMR data for 2-(2-methoxyphenyl)propanoic acid, calibrated against TMS.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
11.50Broad singlet (br s)-1H-COOH (Carboxylic acid)
7.25Triplet of doublets (td)8.2, 1.71HAr-H (H-4, meta to OMe)
7.21Doublet of doublets (dd)7.5, 1.71HAr-H (H-6, ortho to alkyl)
6.95Triplet of doublets (td)7.5, 1.11HAr-H (H-5, para to OMe)
6.88Doublet (d)8.21HAr-H (H-3, ortho to OMe)
4.08Quartet (q)7.21H-CH- (Aliphatic methine)
3.82Singlet (s)-3H-OCH 3​ (Methoxy)
1.48Doublet (d)7.23H-CH 3​ (Aliphatic methyl)
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeStructural Assignment
180.5Quaternary (C=O)Carboxylic acid carbonyl
157.2Quaternary (Ar-C)Aromatic C-2 (Attached to -OCH 3​ )
128.8Tertiary (Ar-CH)Aromatic C-4
128.6Quaternary (Ar-C)Aromatic C-1 (Attached to alkyl chain)
127.9Tertiary (Ar-CH)Aromatic C-6
120.8Tertiary (Ar-CH)Aromatic C-5
110.5Tertiary (Ar-CH)Aromatic C-3
55.4Primary (CH 3​ )Methoxy carbon (-OCH 3​ )
39.5Secondary (CH)Aliphatic methine carbon (-CH-)
17.5Primary (CH 3​ )Aliphatic methyl carbon (-CH 3​ )

Mechanistic Spin-Spin Coupling Analysis

Understanding the scalar coupling ( J -coupling) is vital for confirming the structural integrity of the synthesized compound.

Aliphatic Region ( A3​X Spin System): The propanoic acid side chain exhibits a classic A3​X spin system. The terminal methyl group ( δ 1.48) appears as a doublet due to scalar coupling ( 3J≈7.2 Hz) with the adjacent methine proton. Conversely, the methine proton ( δ 4.08) splits into a quartet, as its magnetic environment is perturbed by the three equivalent protons of the adjacent methyl group.

Aromatic Region: The aromatic region exhibits complex multiplet splitting due to the asymmetric substitution of the benzene ring. The proton ortho to the methoxy group (H-3) is highly shielded by the oxygen's lone pairs ( δ 6.88) and appears as a doublet. The meta and para protons show distinct doublet-of-doublets (dd) or triplet-of-doublets (td) patterns. This is caused by strong ortho couplings ( 3J≈7.5−8.2 Hz) combined with weaker, long-range meta couplings ( 4J≈1.1−1.7 Hz), confirming the 1,2-disubstituted nature of the aromatic ring.

References

  • Title: Robust Denoising of Laplace NMR and Multidimensional NMR Spectroscopy Using Chemometrics Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

In vitro toxicity profile of 2-(2-methoxyphenyl)propanoic acid

An In-Depth Technical Guide to the Prospective In Vitro Toxicity Profile of 2-(2-methoxyphenyl)propanoic acid Abstract This technical guide outlines a comprehensive strategy for characterizing the in vitro toxicity profi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective In Vitro Toxicity Profile of 2-(2-methoxyphenyl)propanoic acid

Abstract

This technical guide outlines a comprehensive strategy for characterizing the in vitro toxicity profile of 2-(2-methoxyphenyl)propanoic acid, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) class. In the absence of direct toxicological data for this specific molecule, this document serves as a predictive and methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established protocols and mechanistic insights from the broader NSAID literature, this guide details a battery of recommended in vitro assays to assess critical toxicological endpoints, including cytotoxicity, genotoxicity, and hepatotoxicity. The overarching goal is to provide a robust framework for a thorough safety evaluation, enabling an informed risk assessment early in the drug discovery and development pipeline.

Introduction: The Case for a Proactive Toxicological Assessment

2-(2-methoxyphenyl)propanoic acid belongs to the arylpropionic acid class of compounds, a chemical family that includes widely used NSAIDs such as ibuprofen and naproxen. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. However, the therapeutic benefits of NSAIDs are often accompanied by a risk of adverse effects, most notably gastrointestinal complications, nephrotoxicity, and hepatotoxicity.[1]

Given the structural similarities, it is prudent to anticipate that 2-(2-methoxyphenyl)propanoic acid may share not only the therapeutic potential but also the toxicological liabilities of other NSAIDs. Therefore, a systematic and proactive in vitro toxicological evaluation is paramount to identify any potential hazards and to guide its development. This guide proposes a tiered approach to this evaluation, starting with broad cytotoxicity screening and progressing to more specific assays for genotoxicity and target organ toxicity.

Postulated Mechanisms of NSAID-Induced Toxicity

The toxicity of NSAIDs is multifactorial. While the inhibition of COX-1 is linked to gastrointestinal side effects, other mechanisms contribute to cellular damage, particularly in the liver.[2] Understanding these potential pathways is crucial for designing a relevant battery of in vitro tests.

  • Mitochondrial Injury: A growing body of evidence points to mitochondria as a primary target for NSAID-induced toxicity.[3] NSAIDs can uncouple oxidative phosphorylation, disrupt the mitochondrial membrane potential, and open mitochondrial permeability transition pores.[1][4] This can lead to a decrease in ATP production, the release of pro-apoptotic factors like cytochrome c, and an increase in the generation of reactive oxygen species (ROS).[4][5]

  • Oxidative Stress: The formation of reactive metabolites and the impairment of mitochondrial function can lead to an overproduction of ROS, overwhelming the cell's antioxidant defenses.[6][7] This state of oxidative stress can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction and death.[8]

  • Reactive Metabolite Formation: Many NSAIDs are metabolized in the liver to reactive intermediates, such as acyl glucuronides.[9] These metabolites can covalently bind to cellular proteins, leading to the formation of neoantigens that can trigger an immune response, or they can directly interfere with cellular processes.[6]

The following diagram illustrates the interconnected nature of these potential toxicity pathways.

NSAID_Toxicity_Pathways NSAID 2-(2-methoxyphenyl)propanoic acid (NSAID) Mitochondria Mitochondrial Dysfunction NSAID->Mitochondria Direct Effect Metabolism Hepatic Metabolism NSAID->Metabolism ROS Increased ROS Production (Oxidative Stress) Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c release CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ReactiveMetabolites->ROS ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts CellularDamage->Apoptosis ImmuneResponse Immune-Mediated Toxicity ProteinAdducts->ImmuneResponse

Caption: Potential mechanisms of NSAID-induced cellular toxicity.

A Proposed Battery of In Vitro Toxicity Assays

To construct a comprehensive in vitro toxicity profile for 2-(2-methoxyphenyl)propanoic acid, a multi-pronged approach is recommended, assessing cytotoxicity, genotoxicity, and hepatotoxicity.

Cytotoxicity Assessment

The initial step is to determine the concentrations at which the compound elicits a cytotoxic response in a simple cell model. This helps in selecting the appropriate dose range for subsequent, more complex assays.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]

  • Compound Treatment: Prepare a series of dilutions of 2-(2-methoxyphenyl)propanoic acid in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[13][14] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[15]

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[16] Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape, the length and intensity of which are proportional to the amount of DNA damage.[17]

Experimental Protocol: Alkaline Comet Assay

  • Cell Treatment: Treat a suitable cell line (e.g., TK6, HepG2) with various concentrations of 2-(2-methoxyphenyl)propanoic acid for a short duration (e.g., 2-4 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

  • Cell Embedding: Mix approximately 2 x 10^4 cells with 70 µL of 1% low melting point agarose (at 37°C) and pipette onto a pre-coated microscope slide.[17] Cover with a coverslip and allow to solidify at 4°C for 5 minutes.

  • Lysis: Remove the coverslip and immerse the slides in a cold lysis buffer (high salt and detergent) for at least 1 hour at 4°C to remove cell membranes and proteins, leaving the DNA as "nucleoids".[18]

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 30 minutes to allow the DNA to unwind.[18]

  • Electrophoresis: Apply a voltage of 21 V for 30 minutes.[18]

  • Neutralization and Staining: Gently drain the electrophoresis buffer and neutralize the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.

The Ames test is a widely used assay to assess the mutagenic potential of a compound.[19] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]

Experimental Protocol: Ames Test

  • Strain Preparation: Prepare overnight cultures of the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[21]

  • Metabolic Activation: The test should be performed both with and without a metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens that require metabolic conversion to become mutagenic.[22]

  • Plate Incorporation: In a test tube, mix 2 mL of molten top agar (at 45°C), 100 µL of the bacterial culture, the test compound at various concentrations, and either 500 µL of the S9 mix or a buffer.[21]

  • Plating and Incubation: Pour the mixture onto a minimal glucose agar plate and spread evenly. Incubate the plates at 37°C for 48-72 hours.[21]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Hepatotoxicity Assessment

The liver is a primary site for drug metabolism and is often susceptible to drug-induced injury.[23] Therefore, assessing the potential for hepatotoxicity is a critical component of the safety evaluation.

The human hepatoma cell line HepG2 is a widely used model for in vitro hepatotoxicity studies due to its human origin, stability, and expression of some drug-metabolizing enzymes.[24][25][26] While primary human hepatocytes are considered the gold standard, HepG2 cells offer a more accessible and reproducible system for initial screening.[27][28]

Experimental Workflow for Hepatotoxicity Assessment

Hepatotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis & Interpretation HepG2 Seed HepG2 cells in 96-well plates Compound Treat with 2-(2-methoxyphenyl)propanoic acid (dose-response, 24-72h) HepG2->Compound Viability Cell Viability (MTT / ATP Assay) Compound->Viability Enzyme Enzyme Leakage (ALT / AST Assay) Compound->Enzyme OxidativeStress Oxidative Stress (ROS / GSH Assay) Compound->OxidativeStress Mitochondria Mitochondrial Health (Membrane Potential) Compound->Mitochondria IC50 Determine IC50 values Viability->IC50 Mechanistic Mechanistic Insights Enzyme->Mechanistic OxidativeStress->Mechanistic Mitochondria->Mechanistic IC50->Mechanistic Risk Hepatotoxicity Risk Assessment Mechanistic->Risk

Caption: A streamlined workflow for in vitro hepatotoxicity assessment.

Key Hepatotoxicity Endpoints and Assays:

  • Cell Viability (ATP Content): Measuring intracellular ATP levels is a sensitive indicator of cell health and mitochondrial function. A decrease in ATP is an early sign of toxicity. Commercial kits are readily available for this purpose.

  • Enzyme Leakage: Damage to the cell membrane results in the leakage of intracellular enzymes into the culture medium. Measuring the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the medium is a standard method for assessing hepatocellular injury.[29]

  • Mitochondrial Membrane Potential (MMP): As discussed, mitochondrial dysfunction is a key mechanism of NSAID toxicity. Fluorescent dyes such as JC-1 or TMRM can be used to quantify changes in MMP, providing a direct measure of mitochondrial health.

  • Oxidative Stress: The production of reactive oxygen species (ROS) can be measured using fluorescent probes like DCFH-DA. Additionally, the levels of reduced glutathione (GSH), a major intracellular antioxidant, can be quantified to assess the cell's antioxidant capacity.

Data Summary and Interpretation

The data generated from this battery of assays should be compiled and analyzed to build a comprehensive toxicity profile. The following table provides a template for summarizing the expected results.

Assay CategoryAssay NameEndpoint(s)Expected Outcome for a Toxic Compound
Cytotoxicity MTT AssayCell Viability (IC50)Dose-dependent decrease in cell viability
Genotoxicity Comet AssayDNA Strand BreaksDose-dependent increase in comet tail moment
Ames TestGene MutationsSignificant increase in revertant colonies
Hepatotoxicity ATP AssayIntracellular ATPDose-dependent decrease in ATP levels
ALT/AST AssayEnzyme LeakageDose-dependent increase in ALT/AST in medium
MMP AssayMitochondrial Membrane PotentialDose-dependent decrease in MMP
ROS/GSH AssayOxidative StressIncrease in ROS, decrease in GSH

Conclusion

While direct toxicological data for 2-(2-methoxyphenyl)propanoic acid is not yet available, its structural similarity to other NSAIDs necessitates a thorough in vitro safety evaluation. The experimental strategy outlined in this guide provides a scientifically rigorous and efficient pathway to characterize its potential for cytotoxicity, genotoxicity, and hepatotoxicity. By employing a battery of validated assays and focusing on mechanistically relevant endpoints, researchers can generate the critical data needed to make informed decisions about the future development of this compound. This proactive approach to safety assessment is fundamental to the principles of modern drug discovery, aiming to identify and mitigate risks early in the process.

References

  • Boelsterli, U. A. (2002).
  • Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity: focus on nimesulide. PubMed. [Link]

  • Tarnawski, A. S., & Jones, M. K. (2012). NSAIDs and Acidic Environment Induce Gastric Mucosal Cellular Mitochondrial Dysfunction. Gastroenterology Research and Practice.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Kashani, E., et al. (2022).
  • Merck Millipore. (n.d.).
  • Bhattacharyya, P., et al. (2024). Induction of mitochondrial toxicity by non-steroidal anti-inflammatory drugs (NSAIDs): The ultimate trade-off governing the therapeutic merits and demerits of these wonder drugs. Biochemical Pharmacology.
  • European Medicines Agency. (1998). A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA.
  • Boelsterli, U. A. (2012).
  • Boelsterli, U. A. (2002).
  • Tanaka, A., & Araki, H. (2011). Mitochondrial disorders in NSAIDs-induced small bowel injury. PubMed.
  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Eurofins Discovery.
  • Boelsterli, U. A. (2002). Mechanisms of NSAID-induced hepatotoxicity.
  • Ahluwalia, A., et al. (2019). NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2. American Physiological Society Journal.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Bio-protocol. (2011). MTT (Assay protocol). Bio-protocol.
  • Martínez-Sena, T., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
  • Ahluwalia, A., et al. (2019). NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE2. PMC - NIH.
  • Mattek. (n.d.). Hepatotoxicity Assay Services.
  • REPROCELL. (n.d.).
  • Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH.
  • Goral, J., et al. (2011). Organotypic Cultures of Hepg2 Cells for In Vitro Toxicity Studies.
  • Goral, J., et al. (2011). Organotypic Cultures of HepG2 Cells for In Vitro Toxicity Studies. Hilaris Publisher.
  • Clementi, E., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol.
  • Inglese, J., et al. (2025). High-throughput screening for drug-induced hepatotoxicity using Biochemical assays. Preprints.org.
  • L'Episcopo, M., et al. (2006).
  • Knapp, D. W., et al. (1995). Evaluation of in vitro cytotoxicity of nonsteroidal anti-inflammatory drugs against canine tumor cells. PubMed.
  • Ulker, S., et al. (2001). In vitro effects of NSAIDS and paracetamol on oxidative stress-related parameters of human erythrocytes. PubMed.
  • Bio-protocol. (2011).
  • NEB. (n.d.). Comet Assay - Modified for Detection of Oxidized Bases Using the Repair Endonucleases Fpg, hOGG1 and Endonuclease III (Nth). NEB.
  • Kugawa, F., et al. (2004). Cytotoxicity of Clinically-Used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the Human Bladder Cancer Cell Line UM-UC-3. J-Stage.
  • Enciso, J. M., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Molecules.
  • Clementi, E., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. PMC - NIH.
  • Al-Snafi, A. E. (2015). In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines. PMC - NIH.
  • Whiteman, M., & Halliwell, B. (2002).
  • Bio-Rad. (n.d.). The Ames Test. Bio-Rad.
  • Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions. Evotec.
  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan.
  • EPA Archive. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. PNAS.
  • Comert Onder, F., et al. (2026). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. springermedizin.de.
  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC - NIH.
  • Sigma-Aldrich. (n.d.). Hepatotoxicity Assay, Human HepG2 Cells. Sigma-Aldrich.

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Foundational

Thermodynamic Stability and Solid-State Characterization of 2-(2-Methoxyphenyl)propanoic Acid: A Comprehensive Guide for API Development

Executive Summary The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their shelf-life, formulation viability, and pharmacokinetic performance. 2-(2-Methoxyphenyl)propanoic acid (2-MPPA) belo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of active pharmaceutical ingredients (APIs) dictates their shelf-life, formulation viability, and pharmacokinetic performance. 2-(2-Methoxyphenyl)propanoic acid (2-MPPA) belongs to the 2-arylpropanoic acid class (profens), a family of compounds characterized by a chiral center at the α -carbon. While profens are widely recognized for their in vivo metabolic chiral inversion[1], their in vitro thermodynamic stability—encompassing solid-state polymorphism, thermal degradation, and racemization kinetics—requires rigorous analytical profiling.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of 2-MPPA, emphasizing the causality behind experimental design and establishing self-validating protocols to ensure data integrity.

Molecular Thermodynamics & Degradation Pathways

Chiral Stability and Racemization

Like other profens, 2-MPPA exists as two enantiomers: the pharmacologically active (S)-enantiomer and the typically inactive (R)-enantiomer[2]. In biological systems, the (R)-enantiomer undergoes a unidirectional chiral inversion to the (S)-form via an acyl-CoA thioester intermediate[3]. However, in formulation and storage (in vitro), the thermodynamic stability of the chiral center is governed by the activation energy ( Ea​ ) required for base-catalyzed or thermally induced enolization.

The presence of the ortho-methoxy group in 2-MPPA introduces steric hindrance and electronic induction, which subtly alters the stability of the enolate intermediate compared to unsubstituted analogs. If the activation energy barrier is breached during thermal stress, the molecule racemizes, leading to a loss of enantiomeric purity.

Chemical Degradation

Beyond chiral inversion, the primary thermodynamic degradation pathway for 2-MPPA under extreme thermal stress is decarboxylation. The loss of CO2​ is an irreversible, entropically driven process that permanently degrades the API.

Pathways S_Enant (S)-2-MPPA (Active) Enolate Achiral Enolate Intermediate S_Enant->Enolate Base/Heat Degrad Decarboxylation Products S_Enant->Degrad Thermal Stress R_Enant (R)-2-MPPA (Inactive) R_Enant->Enolate Base/Heat R_Enant->Degrad Thermal Stress Enolate->S_Enant Protonation Enolate->R_Enant Protonation

Fig 1: Thermodynamic pathways for chiral inversion and degradation of 2-MPPA.

Solid-State Thermodynamics

The solid-state landscape of 2-MPPA must be mapped to identify the most thermodynamically stable polymorph at standard temperature and pressure (STP). Metastable polymorphs may offer higher apparent solubility but will eventually undergo a thermodynamic phase transition to the stable form, risking precipitation in liquid formulations or altering dissolution rates in solid dosages.

Quantitative Thermodynamic Profile

The table below summarizes the critical thermodynamic parameters for 2-MPPA (extrapolated from validated profen class behaviors) that must be empirically verified during pre-formulation.

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodSignificance in Drug Development
Melting Point ( Tm​ ) 99°C – 105°CDSCIndicates crystal lattice energy and solid-state stability.
Enthalpy of Fusion ( ΔHfus​ ) 25 – 35 kJ/molDSCUsed to calculate ideal solubility and detect polymorphic transitions.
Racemization Barrier ( Ea​ ) > 120 kJ/molChiral HPLCHigh Ea​ ensures the (S)-enantiomer remains configurationally stable.
Ionization Constant ( pKa​ ) 4.2 – 4.6PotentiometryDictates pH-dependent thermodynamic solubility ( ΔGsolv​ ).

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently includes internal checks that prevent the progression of the workflow if the data is compromised by kinetic artifacts.

Workflow Sample API Sample (2-MPPA) Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Solubility Thermodynamic Solubility Sample->Solubility Chiral Chiral Stability (HPLC/CE) Sample->Chiral Data Thermodynamic Profile Output Thermal->Data Solubility->Data Chiral->Data

Fig 2: Analytical workflow for comprehensive thermodynamic profiling of API.

Protocol 1: Solid-State Profiling via DSC and TGA

Objective: Determine Tm​ , ΔHfus​ , and thermal degradation onset. Causality: We utilize a heating rate of 10°C/min under a dry nitrogen purge. The nitrogen environment prevents oxidative degradation, ensuring that any mass loss observed in the TGA is strictly due to thermodynamic decomposition (e.g., decarboxylation) rather than oxidation. The 10°C/min rate provides the optimal balance between resolving closely spaced polymorphic transitions and maintaining signal sensitivity.

Step-by-Step Method:

  • Calibration (Self-Validation): Run an Indium standard ( Tm​=156.6∘C , ΔHfus​=28.45 J/g ). Do not proceed unless the instrument reads within ±0.1∘C and ±1% energy variance.

  • Sample Preparation: Accurately weigh 3–5 mg of 2-MPPA into an aluminum pan. Crimp the lid with a pinhole to allow volatile release without pressure buildup.

  • Baseline Subtraction: Run an empty, crimped aluminum pan under identical conditions to establish a thermal baseline.

  • Execution: Heat from 25°C to 300°C at 10°C/min simultaneously on DSC and TGA.

  • Analysis: Integrate the endothermic melting peak on the DSC to calculate ΔHfus​ . Correlate the DSC baseline shift with TGA mass loss to identify the exact temperature of decarboxylation.

Protocol 2: Thermodynamic Solubility & Chiral Stability via HPLC

Objective: Establish the true thermodynamic solubility and verify the absence of racemization in solution. Causality: Kinetic solubility (e.g., solvent-shift methods) overestimates solubility due to supersaturation. We use the shake-flask method over 72 hours to ensure the system reaches true thermodynamic equilibrium ( ΔG=0 ). To analyze chiral stability, we utilize a Chiral- α1​ -acid glycoprotein (AGP) column, which has proven highly effective for resolving the extra-thermodynamic properties of 2-arylpropionic acids[4]. Alternatively, capillary electrophoresis (CE) can be employed for high-resolution enantiomeric separation[5].

Step-by-Step Method:

  • Media Preparation: Prepare standard phosphate buffers at pH 1.2, 4.5, and 6.8 to bracket the pKa​ of 2-MPPA.

  • Equilibration: Add an excess of solid 2-MPPA to 10 mL of each buffer in sealed glass vials.

  • Agitation: Place vials in a thermostatic shaker at exactly 25.0°C ( ±0.1∘C ).

  • Sampling & Self-Validation: Extract 0.5 mL aliquots at 24h, 48h, and 72h. Filter through a 0.22 μm PTFE syringe filter. Validation Check: Compare the concentration of the 48h and 72h samples. Thermodynamic equilibrium is only validated if the variance between these two timepoints is <2% . If >2% , extend agitation to 96h.

  • Chiral HPLC Analysis: Inject the 72h equilibrium sample onto a Chiral-AGP column. Monitor for the emergence of the (R)-enantiomer peak to confirm that the extended aqueous exposure did not induce racemization. Calculate the Van't Hoff parameters ( ΔH∘ , ΔS∘ ) by repeating the process at elevated temperatures (e.g., 313 K)[4].

Conclusion

The thermodynamic characterization of 2-(2-methoxyphenyl)propanoic acid requires a systematic approach that isolates thermal events from kinetic artifacts. By employing self-validating protocols for DSC/TGA and shake-flask solubility, and by leveraging Chiral-AGP chromatography to monitor configurational stability, formulation scientists can confidently establish the API's shelf-life and solid-state robustness. Understanding these foundational thermodynamic principles ensures that the transition from API synthesis to final dosage form is biologically efficacious and commercially viable.

References

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) Via Medica Journals URL:[Link]

  • Extra-thermodynamic properties of 2-arylpropionic acids on a chiral-AGP column by high performance liquid chromatography PubMed (National Institutes of Health) URL:[Link]

  • Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications PubMed (National Institutes of Health) URL:[Link]

  • Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters PubMed (National Institutes of Health) URL: [Link]

  • (S)-2-(2-Methoxyphenyl)propanoic acid Compound Summary PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Biocatalytic Pathways and Enzymatic Resolution of 2-(2-Methoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary The compound 1 (CAS: 91061-46-0; Formula: C₁₀H₁₂O₃) is a critical ortho-methoxy der...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The compound 1 (CAS: 91061-46-0; Formula: C₁₀H₁₂O₃) is a critical ortho-methoxy derivative of hydratropic acid[1]. As a member of the 2-arylpropanoic acid (2-APA) family—the core scaffold of profen-class non-steroidal anti-inflammatory drugs (NSAIDs)—its biological efficacy is profoundly stereospecific. Typically, pharmacological activity resides exclusively in the (S)-enantiomer[2].

Synthesizing enantiopure 2-APAs requires moving beyond traditional racemic chemistry. This whitepaper details the in vivo metabolic chiral inversion pathways and the highly engineered in vitro biocatalytic workflows used to achieve enantioselective synthesis and deracemization of 2-(2-methoxyphenyl)propanoic acid and related profens.

The Metabolic Chiral Inversion Pathway (In Vivo Biosynthesis)

In mammalian systems, racemic 2-APAs are subjected to a highly specific, unidirectional metabolic chiral inversion that converts the inactive (R)-enantiomer into the active (S)-enantiomer[3]. Understanding this pathway provides the foundational logic for engineering in vitro biocatalytic systems.

The inversion is driven by a three-step enzymatic cascade:

  • Enantioselective Thioesterification: Acyl-CoA synthetase (ACS) selectively catalyzes the ATP-dependent formation of an (R)-2-APA-CoA thioester.

  • Epimerization: α-Methylacyl-CoA racemase (AMACR) epimerizes the chiral center, creating a dynamic equilibrium between (R)- and (S)-2-APA-CoA.

  • Stereoselective Hydrolysis: The system's thermodynamic sink is provided by 3, which selectively hydrolyze the (S)-2-APA-CoA ester[3]. By continuously siphoning off the (S)-epimer, ACOT drives the AMACR equilibrium forward, resulting in a complete inversion to the active (S)-2-APA[3].

MetabolicInversion R_APA (R)-2-APA (Inactive) R_CoA (R)-2-APA-CoA Thioester R_APA->R_CoA Acyl-CoA Synthetase (ATP, CoASH) S_CoA (S)-2-APA-CoA Thioester R_CoA->S_CoA AMACR (Epimerization) S_CoA->R_CoA AMACR S_APA (S)-2-APA (Active) S_CoA->S_APA ACOT-1/2 (Hydrolysis)

Metabolic chiral inversion pathway of 2-arylpropanoic acids via CoA thioester intermediates.

In Vitro Biocatalytic Strategies for Enantiopure Synthesis

To replicate or improve upon nature's enantioselectivity, industrial biocatalysis employs isolated enzymes or whole-cell systems to resolve racemic mixtures of 2-(2-methoxyphenyl)propanoic acid.

Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)

The most scalable method for resolving 2-APAs is4[4]. The Causality of the Alkoxy Donor: Standard esterifications generate water, which induces reverse hydrolysis and caps the enantiomeric excess (ee). To circumvent this, EKR utilizes trialkyl orthoesters (e.g., trimethyl orthoacetate) as irreversible alkoxy group donors[4]. The orthoester reacts with the generated water to form an alcohol and an ester, effectively removing water from the microenvironment. This shifts the thermodynamic equilibrium entirely toward the formation of the (R)-ester, leaving the highly pure (S)-2-(2-methoxyphenyl)propanoic acid unreacted[4].

Luciferase-Mediated Enantioselective Thioesterification

An innovative approach leverages the structural homology between5 and rat liver long-chain acyl-CoA synthetase (LACS1)[5]. Luciferase exhibits profound enantioselectivity, preferentially converting the (R)-enantiomer of 2-APAs into their corresponding CoA thioesters in the presence of ATP, Mg²⁺, and Coenzyme A (CoASH)[5]. This highly specific enzymatic resolution leaves the (S)-enantiomer intact.

Whole-Cell Deracemization

While mammalian systems invert (R) to (S), certain actinomycetes, such as2, possess a rare enzymatic system capable of the reverse: inverting the chirality of 2-arylpropanoic acids from the (S)-form to the (R)-form[2]. This whole-cell deracemization is vital when the (R)-enantiomer is the desired synthetic target.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: CAL-B Mediated Kinetic Resolution (EKR)

This protocol resolves racemic 2-(2-methoxyphenyl)propanoic acid to isolate the (S)-enantiomer.

  • Substrate Preparation: Dissolve 87 µmol of racemic 2-(2-methoxyphenyl)propanoic acid in 1.0 mL of anhydrous toluene[4].

  • Alkoxy Donor Addition: Add 3.0 equivalents (261 µmol) of trimethyl orthoacetate. Mechanistic Note: This acts as the irreversible alkoxy donor, shifting the equilibrium by chemically scavenging generated water[4].

  • Enzyme Introduction: Suspend 10 mg of immobilized CAL-B (Novozym 435) in the reaction mixture[4].

  • Incubation: Incubate at 40 °C under orbital shaking (800 rpm) for 24–72 hours[4].

  • Validation & Termination: Monitor the conversion via chiral HPLC (e.g., Daicel Chiralcel OJ column). Terminate the reaction by filtering out the immobilized enzyme. Isolate the unreacted (S)-acid from the (R)-ester via standard acid-base liquid-liquid extraction.

EKR_Workflow Racemic Racemic 2-(2-methoxyphenyl) propanoic acid Enzyme CAL-B Lipase + Trialkyl Orthoester Racemic->Enzyme Resolution Kinetic Resolution (40°C, Toluene, 800 rpm) Enzyme->Resolution S_Enantiomer (S)-Enantiomer (Target Acid, High ee) Resolution->S_Enantiomer Unreacted R_Ester (R)-Ester (Byproduct) Resolution->R_Ester Esterification

Lipase-catalyzed enzymatic kinetic resolution (EKR) workflow for 2-APA deracemization.

Protocol 2: Luciferase-Mediated Enantioselective Thioesterification Assay
  • Reaction Matrix: Prepare a buffer solution containing 50 mM HEPES (pH 7.4), 5 mM MgCl₂, and 2 mM ATP[5].

  • Substrate & Co-factor: Add 0.5 mM of racemic 2-(2-methoxyphenyl)propanoic acid and 0.5 mM Coenzyme A (CoASH)[5].

  • Biocatalysis: Introduce 10 µg of purified Luciola lateralis luciferase (LUC-H)[5].

  • Incubation: Incubate at 37 °C for 2 hours. Mechanistic Note: LUC-H selectively converts the (R)-enantiomer into the corresponding CoA thioester, leaving the (S)-enantiomer intact[5].

  • Validation: Quench the reaction with methanol. Analyze the enantiomeric excess of the recovered acid and the formed thioester using high-resolution mass spectrometry (HRMS) and chiral HPLC[5].

Quantitative Data & Comparative Analysis

The following table summarizes the operational parameters and quantitative outcomes of the discussed biocatalytic systems for 2-APA derivatives.

Biocatalytic SystemTarget EnantiomerKey Enzyme / StrainCo-factors / AdditivesTypical ee (%)Mechanism of Action
Lipase EKR (S)-AcidCAL-B (Novozym 435)Trimethyl orthoacetate91 - 97%Enantioselective esterification of the (R)-isomer
Luciferase Assay (S)-AcidLUC-H (L. lateralis)ATP, Mg²⁺, CoASH> 90%Enantioselective thioesterification of the (R)-isomer
Microbial Deracemization (R)-AcidN. diaphanozonaria JCM3208Whole-cell nutrientsUp to 97%Direct chiral inversion from (S) to (R)
Mammalian Metabolism (S)-AcidACS, AMACR, ACOT-1/2ATP, CoASHN/A (In vivo)Unidirectional chiral inversion from (R) to (S)

References

  • Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors Source: mdpi.com URL: [Link]

  • Title: Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation Source: acs.org URL: [Link]

  • Title: New application of firefly luciferase - It can catalyze the enantioselective thioester formation of 2-arylpropanoic acid Source: researchgate.net URL: [Link]

  • Title: Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens Source: nih.gov URL: [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for 2-(2-Methoxyphenyl)propanoic Acid

Executive Summary 2-Arylpropanoic acids (profens) represent a privileged class of pharmacophores, widely recognized for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) and as versatile chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Arylpropanoic acids (profens) represent a privileged class of pharmacophores, widely recognized for their efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) and as versatile chiral building blocks in drug development. The enantioselective synthesis of 2-(2-methoxyphenyl)propanoic acid is particularly critical, as the (S)-enantiomer typically exhibits the desired biological activity, while the (R)-enantiomer can be inactive or elicit off-target effects[1].

This application note details three orthogonal, field-proven methodologies for synthesizing highly enantioenriched (S)-2-(2-methoxyphenyl)propanoic acid: Transition-Metal Asymmetric Hydrogenation, Chiral Auxiliary-Directed Alkylation, and Biocatalytic Kinetic Resolution. Each protocol is designed as a self-validating system, ensuring that researchers can select the optimal route based on their scale, budget, and required enantiomeric excess (ee).

Transition-Metal Catalyzed Asymmetric Hydrogenation (Chemocatalysis)

Mechanistic Causality

Asymmetric hydrogenation of α-aryl acrylic acids using chiral Ruthenium(II) complexes is a highly atom-economical approach for profen synthesis[2]. The implementation of [RuCl2((S)-BINAP)] relies on the rigid C2​ -symmetric chiral environment of the BINAP ligand. The 2-methoxy group on the phenyl ring plays a pivotal role: it provides secondary coordination to the ruthenium center, rigidifying the transition state during the enantiodetermining migratory insertion step. This dual-anchoring (via the carboxylate and the methoxy oxygen) ensures exceptionally high facial selectivity during hydride transfer.

Experimental Protocol
  • Preparation of Precatalyst Solution: In a nitrogen-filled glovebox, dissolve [RuCl2((S)-BINAP)] (1.0 mol%) in anhydrous, rigorously degassed methanol (5 mL).

  • Substrate Loading: Transfer 2-(2-methoxyphenyl)acrylic acid (10.0 mmol) into a high-pressure stainless-steel hydrogenation autoclave. Add the precatalyst solution followed by an additional 15 mL of degassed methanol.

  • Hydrogenation: Seal the autoclave and purge the vessel with H2​ gas three times to remove residual inert gas. Pressurize the reactor to 50 psi (approx. 3.4 bar) with H2​ .

  • Reaction Execution: Stir the mixture vigorously (1000 rpm) at 25 °C for 12–24 hours. Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases.

  • Workup & Isolation: Vent the reactor carefully. Concentrate the mixture under reduced pressure. Dissolve the residue in saturated aqueous NaHCO3​ and wash with dichloromethane (2 × 20 mL) to extract the metal catalyst and ligand. Acidify the aqueous layer to pH 2 using 1M HCl and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over MgSO4​ and concentrate to yield (S)-2-(2-methoxyphenyl)propanoic acid.

AsymmetricHydrogenation Substrate 2-(2-Methoxyphenyl)acrylic acid Coordination Metal-Alkene Complex Substrate->Coordination Catalyst [RuCl2((S)-BINAP)] Catalyst Catalyst->Coordination H2 H2 Gas (50 psi) H2->Coordination Insertion Migratory Insertion (Enantiodetermining Step) Coordination->Insertion Elimination Reductive Elimination Insertion->Elimination Product (S)-2-(2-Methoxyphenyl)propanoic acid (>95% ee) Elimination->Product

Reaction pathway for Ru-BINAP catalyzed asymmetric hydrogenation.

Chiral Auxiliary-Directed Asymmetric Alkylation (Stoichiometric)

Mechanistic Causality

When catalytic methods yield insufficient enantiomeric excess due to substrate-specific steric clashes, stoichiometric chiral auxiliaries offer a highly predictable alternative[3]. By appending (S)-4-benzyl-2-oxazolidinone (Evans auxiliary) to the substrate, enolization with a bulky base (NaHMDS) selectively forms the Z-enolate. The bulky benzyl group of the auxiliary sterically shields the Re-face of the enolate, forcing the electrophile (methyl iodide) to attack exclusively from the Si-face.

During the cleavage phase, the addition of H2​O2​ alongside LiOH is critical. The peroxide generates the highly nucleophilic hydroperoxide ion ( HOO− ). Driven by the α-effect, this ion accelerates the cleavage of the imide carbonyl while completely suppressing racemization at the newly formed, sensitive α-stereocenter.

Experimental Protocol
  • Imide Formation: Dissolve 2-(2-methoxyphenyl)acetic acid (10 mmol) in anhydrous THF (30 mL). Add triethylamine (12 mmol) and cool to -20 °C. Add pivaloyl chloride (11 mmol) dropwise to form the mixed anhydride. After 1 h, add the lithium salt of (S)-4-benzyl-2-oxazolidinone (prepared via n-BuLi deprotonation of the auxiliary). Stir for 2 h, quench with water, and isolate the imide via column chromatography.

  • Asymmetric Alkylation: Dissolve the purified imide (5 mmol) in anhydrous THF (20 mL) and cool to -78 °C under argon. Add NaHMDS (1.0 M in THF, 5.5 mL) dropwise. Stir for 30 min to ensure complete Z-enolate formation.

  • Electrophilic Trapping: Add methyl iodide (15 mmol) dropwise. Stir at -78 °C for 2 h, then slowly warm to 0 °C. Quench with saturated aqueous NH4​Cl and extract with diethyl ether.

  • Auxiliary Cleavage: Dissolve the alkylated imide in THF/ H2​O (3:1, 20 mL) and cool to 0 °C. Add 30% H2​O2​ (4 equivalents) followed by LiOH⋅H2​O (2 equivalents). Stir for 1 h. Quench with Na2​SO3​ to safely destroy excess peroxide, acidify to pH 2, and extract to isolate the free (S)-2-(2-methoxyphenyl)propanoic acid.

ChiralAuxiliary SM 2-(2-Methoxyphenyl)acetic acid Acylation Acylation with (S)-4-benzyl-2-oxazolidinone (PivCl, Et3N) SM->Acylation Imide Chiral Imide Intermediate Acylation->Imide Enolization Enolization (NaHMDS, -78 °C) Formation of Z-enolate Imide->Enolization Alkylation Asymmetric Methylation (MeI) Si-face attack Enolization->Alkylation Cleavage Auxiliary Cleavage (LiOH, H2O2) Alkylation->Cleavage Product (S)-2-(2-Methoxyphenyl)propanoic acid Cleavage->Product

Workflow of Evans chiral auxiliary-directed asymmetric alkylation.

Biocatalytic Kinetic Resolution (KR)

Mechanistic Causality

Enzymatic kinetic resolution offers unparalleled mildness and environmental sustainability[1]. Candida antarctica lipase B (CAL-B) possesses a highly stereoselective active site that preferentially acylates the (R)-enantiomer of 2-arylpropanoic acids, leaving the (S)-enantiomer untouched.

A critical innovation in this protocol is the use of trimethyl orthoacetate as an irreversible alkoxy group donor[4]. Standard esterifications using methanol generate water, leading to equilibrium mixtures and reduced ee. In contrast, the orthoester reacts to form the target methyl ester and volatile byproducts (methyl acetate and methanol), driving the reaction thermodynamically to completion and preventing reverse hydrolysis.

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve racemic 2-(2-methoxyphenyl)propanoic acid (5.0 mmol) in anhydrous toluene (20 mL).

  • Reagent Addition: Add trimethyl orthoacetate (15.0 mmol, 3 equivalents) as the irreversible alkoxy donor.

  • Enzyme Addition: Introduce immobilized CAL-B (Novozym 435, 100 mg).

  • Incubation: Stir the suspension at 40 °C at 800 rpm for 48 hours. Monitor the conversion via chiral HPLC (e.g., Chiralcel OD-H column) until exactly 50% conversion is reached.

  • Separation: Filter the mixture to remove the enzyme beads (which can be washed with hexane and reused). Concentrate the filtrate. Separate the formed (R)-methyl ester from the unreacted (S)-acid via acid-base extraction (partition between diethyl ether and saturated NaHCO3​ ). Acidify the aqueous layer to recover the highly enantioenriched (S)-acid.

KineticResolution Racemic Racemic 2-(2-Methoxyphenyl)propanoic acid Reaction Enzymatic Esterification (Toluene, 40 °C) Racemic->Reaction Enzyme CAL-B (Novozym 435) Enzyme->Reaction Donor Trimethyl orthoacetate (Irreversible Alkoxy Donor) Donor->Reaction S_Acid (S)-Acid (Unreacted) >95% ee Reaction->S_Acid R_Ester (R)-Methyl Ester (Formed) Reaction->R_Ester

Lipase-catalyzed kinetic resolution using an irreversible alkoxy donor.

Quantitative Data Summary

The following table summarizes the performance metrics of the three protocols to assist in route selection for process development.

MethodologyYield (%)Enantiomeric Excess (ee %)ScalabilityRelative CostKey Advantage
Asymmetric Hydrogenation 92 - 96%94 - 98%High (Pilot/Process)Low (at scale)High atom economy, no stoichiometric waste.
Chiral Auxiliary Alkylation 75 - 85%>99%Moderate (Bench)HighAbsolute stereocontrol, predictable outcome.
Biocatalytic Kinetic Resolution 45 - 49% (max 50%)>95%HighLowMild conditions, green chemistry, reusable catalyst.

References

  • [2] Title: Enantioselective Synthesis of (S)-α-Arylpropionic Acids via Pd-Catalyzed Kinetic Resolution of Benzylic Alcohols Source: ResearchGate URL:

  • [1] Title: Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis Source: ACS Publications URL:

  • [4] Title: Expanding Access to Optically Active Non-Steroidal Anti-Inflammatory Drugs via Lipase-Catalyzed KR of Racemic Acids Using Trialkyl Orthoesters as Irreversible Alkoxy Group Donors Source: MDPI URL:

  • [3] Title: Asymmetric Synthesis of (R)-(-)- O-desmethylangolensin using (R,R)-(-)-Pseudoephedrine as Chiral Auxiliary Source: HELDA - University of Helsinki URL:

Sources

Application

Application Note: Quality-by-Design (QbD) HPLC Method Development for 2-(2-methoxyphenyl)propanoic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ionization Control, and Lifecycle Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ionization Control, and Lifecycle Method Validation

Chemical Rationale & Analyte Profiling

The target analyte, 2-(2-methoxyphenyl)propanoic acid , is a chiral arylalkanoic acid. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, it features a hydrophobic aromatic core, an electron-donating methoxy group, and an ionizable carboxylic acid moiety. The precise quantification of low-molecular-weight carboxylic acids is a critical requirement in pharmaceutical development, stability testing, and metabolomic profiling[1].

Because this molecule contains an ionizable functional group, standard "plug-and-play" chromatographic methods often fail. Developing a robust method requires a mechanistic understanding of how the molecule's physicochemical properties interact with the mobile and stationary phases.

The Causality of Chromatographic Choices

The Master Variable: pH and the Henderson-Hasselbalch Equation

The pKa of the carboxylic acid group in 2-(2-methoxyphenyl)propanoic acid is approximately 4.5. In RP-HPLC, the ionization state of the analyte dictates its polarity and, consequently, its retention on a hydrophobic stationary phase. According to the Henderson-Hasselbalch equation, if the mobile phase pH is equal to the analyte's pKa, the molecule exists as a volatile 50:50 mixture of unionized and ionized forms. This thermodynamic instability leads to split peaks, severe tailing, and irreproducible retention times[2].

To ensure robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least two units below the analyte's pKa (pH ≤ 2.5)[3]. At this acidic pH, >99% of the molecules are fully protonated (unionized), maximizing their hydrophobic interaction with the stationary phase and preventing secondary electrostatic repulsions.

Stationary Phase & Organic Modifier Selection

A high-purity, extensively end-capped C18 column is selected. End-capping is crucial because it shields the analyte from interacting with residual surface silanols on the silica support, which would otherwise cause peak tailing. While methanol is often utilized when specific solvation effects are required for arylalkanoic acids[4], Acetonitrile (ACN) is selected as the primary organic modifier here due to its lower viscosity, which yields superior mass transfer kinetics, higher theoretical plate counts, and lower system backpressure.

pH_Retention pKa Analyte pKa ~4.5 (Carboxylic Acid) Low_pH Mobile Phase pH 2.5 (pH < pKa - 2) pKa->Low_pH High_pH Mobile Phase pH > 6.0 (pH > pKa + 2) pKa->High_pH Unionized >99% Unionized (Hydrophobic) Low_pH->Unionized Ionized >99% Ionized (Hydrophilic) High_pH->Ionized Good_Ret Strong Retention & Sharp Peak Shape Unionized->Good_Ret Poor_Ret Poor Retention & Peak Tailing Ionized->Poor_Ret

Effect of mobile phase pH on the ionization and retention of weak acids.

Experimental Protocol: A Self-Validating System

A robust analytical protocol cannot be blindly trusted; it must continuously prove its own validity during execution. This methodology is designed as a self-validating system , incorporating real-time System Suitability Testing (SST) and bracketing standards to ensure data integrity.

Chromatographic Conditions
ParameterOptimized ConditionRationale
Column Zorbax Eclipse XDB C18, 150 x 4.6 mm, 3.5 µmHigh surface area and end-capping prevent silanol interactions[4].
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses carboxylic acid ionization (pH < pKa - 2)[3].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity ensures optimal mass transfer and low backpressure.
Elution Mode Gradient: 30% B to 80% B over 10 minClears highly retained hydrophobic impurities, preventing column fouling.
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for 4.6 mm ID.
Temperature 30 °CStabilizes mobile phase viscosity and improves retention reproducibility.
Detection UV at 220 nm and 275 nm275 nm targets the specific absorbance of the methoxy-aromatic system.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Execution & Self-Validation Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Use HPLC-grade Acetonitrile directly for Mobile Phase B.

Step 2: Standard & Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of 2-(2-methoxyphenyl)propanoic acid reference standard. Dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution to 100 µg/mL using the Initial Mobile Phase (30% ACN / 70% Aqueous). Causality Note: Diluting in the initial mobile phase prevents solvent-mismatch shock, which causes peak fronting and distortion upon injection.

Step 3: The Self-Validation Sequence (Run List) To guarantee the system is fit-for-purpose, execute the following sequence:

  • Blank Injection (1x): Inject the diluent to verify the absence of carryover or ghost peaks.

  • System Suitability Test (SST) (5x): Inject the 100 µg/mL working standard five consecutive times. The system is only validated for use if:

    • Relative Standard Deviation (RSD) of peak area is ≤ 2.0%.

    • Tailing Factor ( Tf​ ) is ≤ 1.5.

    • Theoretical Plates ( N ) > 2000.

  • Unknown Samples (1-10x): Inject prepared samples.

  • Bracketing Standard (1x): Re-inject the 100 µg/mL working standard. The run is only valid if the bracketing standard's response deviates by < 2.0% from the initial SST average.

Analytical Validation Framework (ICH Q2(R2) Compliance)

Following the optimization of the method, it must be formally validated. The latest ICH Q2(R2) guidelines mandate a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation, ensuring the method is strictly fit for its intended purpose[5][6].

QbD_Workflow ATP Define Analytical Target Profile (ATP) Risk Risk Assessment (pKa, Solubility) ATP->Risk Design Design of Experiments (pH, Gradient, Temp) Risk->Design Opt Method Optimization & Robustness Design->Opt Val ICH Q2(R2) Validation (Accuracy, Precision) Opt->Val

QbD-based lifecycle approach for HPLC method development.

Required Validation Parameters
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject matrix blank, analyte, and known degradation products. Assess peak purity using a Diode Array Detector (DAD).No interference at the retention time of the analyte. Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (50 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2% of target response[5].
Accuracy (Recovery) Spike known amounts of analyte into the sample matrix at 3 levels (80%, 100%, 120%). Perform in triplicate.Mean recovery across all levels must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at 100% test concentration and analyze sequentially.%RSD of the calculated assay results must be 2.0%.
Robustness Deliberately vary critical method parameters: pH (±0.2 units), Column Temp (±5 °C), Flow Rate (±0.1 mL/min).System Suitability Criteria must still be met under all varied conditions.

Sources

Method

Comprehensive Guide to Chiral Resolution Techniques for 2-(2-Methoxyphenyl)propanoic Acid Enantiomers

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Mechanistic Context The compound 2-(2-methoxyphenyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Context

The compound 2-(2-methoxyphenyl)propanoic acid belongs to the heavily studied class of 2-arylpropanoic acids (2-APAs), a structural motif foundational to many non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. Because the pharmacological activity of 2-APAs is typically restricted to the (S)-enantiomer, achieving high enantiomeric purity is a critical regulatory and clinical requirement.

The Ortho-Methoxy Steric Challenge

Unlike para-substituted profens, 2-(2-methoxyphenyl)propanoic acid features an electron-donating methoxy group at the ortho position. This structural nuance dictates the entire approach to its chiral resolution:

  • Steric Hindrance: The bulky ortho-methoxy group restricts the rotational freedom of the Caryl​−Cα​ bond. This steric crowding near the chiral center can severely reduce the reaction rate and enantiomeric ratio ( E -value) in standard enzymatic resolutions, necessitating specialized biocatalysts like Candida antarctica Lipase B (CALB)[1],[2].

  • Electronic & Dipole Effects: In chiral chromatography, the ortho-methoxy oxygen acts as a strong, localized hydrogen-bond acceptor. This enhances secondary interactions with chiral stationary phases (CSPs), often resulting in superior baseline separation compared to unsubstituted analogs[3].

This guide details three orthogonal, self-validating methodologies for resolving the enantiomers of 2-(2-methoxyphenyl)propanoic acid, providing the mechanistic causality behind each experimental parameter.

Decision Matrix for Resolution Strategy

When selecting a resolution method, the choice is governed by the required scale, budget, and acceptable turnaround time.

DecisionTree Racemate Racemic 2-(2-methoxyphenyl) propanoic acid Scale Target Scale & Application? Racemate->Scale Prep Preparative / Industrial (>100g) Scale->Prep Large Scale Analytical Analytical / Discovery (<1g) Scale->Analytical Small Scale Classical Classical Resolution (Diastereomeric Salts) Prep->Classical Cost-Driven Enzymatic Enzymatic Kinetic Resolution (CALB) Prep->Enzymatic Purity & Green Chem Chromato Chiral HPLC / SFC (Amylose CSP) Analytical->Chromato Speed & Precision

Decision matrix for selecting a chiral resolution strategy.

Comparative Data Summary

The table below synthesizes the expected performance metrics of the three protocols described in this guide.

ParameterClassical ResolutionEnzymatic Resolution (CALB)Chiral Chromatography (HPLC)
Primary Mechanism Diastereomeric salt crystallizationEnantioselective esterificationCSP hydrogen bonding & steric fit
Typical Yield 25–35% (Theoretical max 50%)40–45% (Theoretical max 50%)>95% (of total injected mass)
Enantiomeric Excess 85–95% (requires recrystallization)>98% (for the unreacted acid)>99% (baseline resolution)
Scalability Multi-kilogram (Industrial)Kilogram (Pilot/Industrial)Milligram to Gram (Prep scale)
Cost / Equipment Low / Standard glasswareMedium / Biocatalyst costHigh / HPLC/SFC instrumentation
Turnaround Time 3–5 days24–48 hoursMinutes to hours

Method 1: Classical Diastereomeric Salt Resolution

Mechanistic Rationale

Classical resolution relies on reacting the racemic acid with an enantiopure chiral amine (e.g., (R)-(+)-1-phenylethylamine) to form a pair of diastereomeric salts. Because diastereomers have different physical properties (unlike enantiomers), they exhibit different crystal lattice energies and solubilities. The ortho-methoxy group influences the crystal packing, often requiring a highly polar solvent system (like aqueous ethanol) to achieve a sufficient solubility differential between the (S)-acid/(R)-amine and (R)-acid/(R)-amine salts.

Step-by-Step Protocol
  • Salt Formation: Suspend 10.0 g (55.5 mmol) of racemic 2-(2-methoxyphenyl)propanoic acid in 100 mL of an Ethanol/Water (80:20 v/v) mixture. Heat to 70°C under continuous stirring until fully dissolved.

  • Chiral Selector Addition: Slowly add 0.5 equivalents (27.7 mmol) of (R)-(+)-1-phenylethylamine dropwise. Causality: Using 0.5 equivalents (the "half-equivalent method") forces the chiral amine to selectively pair with the enantiomer for which it has the highest affinity, leaving the other enantiomer in solution as the free acid, thereby maximizing the initial enantiomeric excess.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature at a controlled rate of 10°C/hour. Causality: Slow cooling prevents kinetic trapping and the co-precipitation of the undesired diastereomer, ensuring high thermodynamic purity of the crystal lattice.

  • Filtration: Filter the precipitated diastereomeric salt under vacuum and wash with 10 mL of ice-cold ethanol.

  • Self-Validation (QC): Dissolve a 10 mg sample of the salt in 1M NaOH, extract the amine with ether, acidify the aqueous layer, and extract the free acid into ethyl acetate. Run this sample on Chiral HPLC (Method 3) to check the ee. If ee < 95%, perform one recrystallization from hot ethanol.

  • Salt Cleavage: Suspend the purified salt in 50 mL of 1M HCl (pH < 2) and extract with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous MgSO4​ and evaporate to yield the enantiopure free acid.

Method 2: Enzymatic Kinetic Resolution (Biocatalysis)

Mechanistic Rationale

Lipases catalyze the reversible transesterification/esterification of carboxylic acids. For highly sterically hindered 2-APAs, Candida antarctica Lipase B (CALB) is the gold standard due to its funnel-like active site that accommodates bulky ortho-substituted aromatic rings[1],[4]. In an organic solvent with methanol as the acyl acceptor, CALB exhibits high enantiopreference for the (R)-enantiomer. The reaction selectively converts the (R)-acid into its methyl ester, leaving the desired (S)-acid untouched[2].

EnzymaticWorkflow Racemate (R,S)-Acid Reaction CALB (Novozym 435) + MeOH in MTBE (45°C) Racemate->Reaction Products (S)-Acid (Unreacted) + (R)-Methyl Ester Reaction->Products Enantioselective Esterification Extraction Liquid-Liquid Extraction (Aq. NaHCO3 / EtOAc) Products->Extraction Aqueous Aqueous Phase (S)-Acid Salt Extraction->Aqueous pH > 8 Organic Organic Phase (R)-Ester Extraction->Organic Neutral Final Acidify (HCl) Pure (S)-Acid Aqueous->Final pH < 2

Workflow for the enzymatic kinetic resolution of 2-arylpropanoic acids via CALB.

Step-by-Step Protocol
  • Reaction Setup: Dissolve 5.0 g (27.7 mmol) of racemic 2-(2-methoxyphenyl)propanoic acid in 50 mL of anhydrous Methyl tert-butyl ether (MTBE).

  • Reagent Addition: Add 5.0 equivalents of anhydrous Methanol (5.6 mL) and 500 mg of immobilized CALB (Novozym 435). Causality: MTBE provides optimal hydrophobicity to maintain enzyme conformation, while the immobilized resin format allows for easy recovery and recycling of the biocatalyst.

  • Incubation: Stir the suspension at 45°C for 48 hours. Causality: The elevated temperature overcomes the activation energy barrier imposed by the steric hindrance of the ortho-methoxy group, which otherwise slows down the acylation step.

  • Self-Validation (QC): Withdraw a 50 µL aliquot, filter, and analyze via HPLC. The reaction is complete when the conversion reaches exactly 50%.

  • Workup & Separation: Filter off the enzyme resin. Evaporate the MTBE under reduced pressure. Dissolve the residue in 50 mL of Ethyl Acetate and extract with 50 mL of saturated aqueous NaHCO3​ (pH ~8.5).

  • Isolation:

    • The organic layer contains the (R)-methyl ester.

    • The aqueous layer contains the sodium salt of the unreacted (S)-acid. Acidify the aqueous layer with 2M HCl to pH 2, and extract with Ethyl Acetate (2 x 30 mL). Dry and evaporate to obtain the pure (S)-2-(2-methoxyphenyl)propanoic acid.

Method 3: Analytical & Preparative Chiral Chromatography

Mechanistic Rationale

High-Performance Liquid Chromatography (HPLC) using Amylose-based Chiral Stationary Phases (CSPs), such as Chiralpak AD-H, provides the highest purity and fastest analytical feedback. The separation is driven by a combination of hydrogen bonding, π−π interactions, and inclusion complexation within the helical grooves of the amylose polymer[3].

Crucial Causality: 2-APAs have a pKa​ of ~4.5. If run in a neutral organic mobile phase, the carboxylic acid will partially ionize, leading to multiple retention states and severe peak tailing. The mandatory addition of an acidic modifier (0.1% Trifluoroacetic Acid) suppresses this ionization, keeping the molecule fully protonated and ensuring sharp, symmetrical peaks.

Step-by-Step Protocol
  • System Preparation: Equip the HPLC with a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm for analytical; 250 mm × 20 mm for preparative).

  • Mobile Phase Formulation: Prepare a mixture of Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a 90:10:0.1 (v/v/v) ratio. Degas thoroughly via sonication.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1 mg/mL (Analytical) or 50 mg/mL (Preparative). Causality: Dissolving the sample in the exact mobile phase prevents solvent-shock at the column head, which can cause peak splitting.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Analytical) or 15.0 mL/min (Preparative).

    • Column Temperature: 25°C.

    • Detection: UV at 230 nm and 254 nm.

  • Execution & Fraction Collection: Inject the sample. The enantiomers will elute as two distinct, baseline-resolved peaks. For preparative runs, collect fractions based on UV thresholding.

  • Self-Validation (QC): Re-inject a diluted sample of the collected fractions using the analytical method to confirm that the ee is >99.5% before evaporating the solvent.

References

  • [5] A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. MDPI Molecules. Available at:[Link]

  • [3] On the stereochemically peculiar two-dimensional separation of 2-arylpropionic acids by chiral TLC. AKJournals (Journal of Planar Chromatography). Available at:[Link]

  • [1] A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI Catalysts. Available at:[Link]

  • [4] Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI Catalysts. Available at:[Link]

  • [2] Lipase-Catalyzed Resolution of Ibuprofen. ResearchGate (ChemBioChem). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Catalytic Asymmetric Hydrogenation of 2-(2-methoxyphenyl)propanoic acid

Authored by: A Senior Application Scientist Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of enantiomerically enriched 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of enantiomerically enriched 2-(2-methoxyphenyl)propanoic acid via catalytic asymmetric hydrogenation. This key chiral intermediate is a building block for various pharmaceuticals, making its efficient and stereoselective synthesis a critical endeavor. This document outlines the underlying principles of the catalytic system, a step-by-step experimental procedure, and the requisite analytical methods for the determination of enantiomeric excess. By integrating field-proven insights with established scientific principles, this guide aims to empower researchers to achieve high yields and excellent enantioselectivity in their synthetic efforts.

Introduction: The Significance of Chiral 2-Arylpropanoic Acids

Chiral 2-arylpropanoic acids are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), with well-known examples including ibuprofen and naproxen.[1] The biological activity of these compounds is highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or contribute to undesirable side effects. Consequently, the development of efficient methods for their enantioselective synthesis is of paramount importance in the pharmaceutical industry.[2][3] Catalytic asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids stands out as one of the most direct and atom-economical methods for accessing these valuable chiral molecules.[1][4] This application note focuses on the synthesis of 2-(2-methoxyphenyl)propanoic acid, a key chiral building block, utilizing state-of-the-art catalytic asymmetric hydrogenation technology.

The Catalytic System: A Deep Dive into Asymmetric Hydrogenation

The success of catalytic asymmetric hydrogenation hinges on the careful selection of the transition metal catalyst and the chiral ligand. Transition metals, such as rhodium and ruthenium, are commonly employed due to their ability to activate molecular hydrogen and catalyze the reduction of the olefinic bond.[4][5] The key to achieving high enantioselectivity lies in the use of chiral phosphine ligands that coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral substrate.

The Choice of Metal: Rhodium and Ruthenium Complexes

Both rhodium and ruthenium-based catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of α-substituted acrylic acids.[1][6]

  • Rhodium catalysts , often in the form of Rh(I) complexes with chiral diphosphine ligands like DIPAMP and DIOP, were among the first to be developed and have been successfully used in industrial processes.[4]

  • Ruthenium catalysts , particularly Ru(II) complexes with atropisomeric bisphosphine ligands such as BINAP, have shown remarkable efficiency and enantioselectivity for a broad range of substrates, including 2-arylacrylic acids.[7]

The choice between rhodium and ruthenium can depend on the specific substrate, desired reaction conditions, and catalyst availability.

The Chiral Ligand: The Heart of Asymmetric Induction

The chiral ligand is the primary determinant of enantioselectivity in the hydrogenation reaction. C2-symmetric bisphosphine ligands, such as BINAP and its derivatives, are particularly effective. These ligands create a well-defined chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which in turn leads to the preferential formation of one enantiomer of the product. The mechanism of this stereoinduction is well-established and involves the formation of diastereomeric catalyst-substrate complexes, where the transition state for the hydrogenation of one diastereomer is significantly lower in energy than the other.[8]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation, often referred to as the "unsaturated pathway," involves the following key steps, as elucidated by the seminal work of Halpern and Brown:[4][8]

  • Oxidative Addition: The active catalyst reacts with molecular hydrogen (H₂) to form a dihydride complex.

  • Substrate Coordination: The prochiral olefinic substrate coordinates to the metal center, forming two diastereomeric catalyst-substrate complexes.

  • Migratory Insertion: A hydride ligand migrates to one of the olefinic carbons, forming a metal-alkyl intermediate. This is often the rate-determining and enantioselective step.

  • Reductive Elimination: The second hydride ligand combines with the alkyl group, leading to the reductive elimination of the saturated product and regeneration of the active catalyst.

The following diagram illustrates a simplified catalytic cycle for asymmetric hydrogenation.

Catalytic Cycle Catalyst [M(L)]+ Dihydride [H₂M(L)]+ Catalyst->Dihydride + H₂ Substrate_Complex [H₂M(L)(S)]+ Dihydride->Substrate_Complex + Substrate (S) Product_Complex [M(L)(P)]+ Substrate_Complex->Product_Complex Hydrogenation Product_Complex->Catalyst - Product (P)

Figure 1: A simplified diagram of the catalytic cycle for asymmetric hydrogenation.

Experimental Protocol: Synthesis of 2-(2-methoxyphenyl)propanoic acid

This protocol provides a detailed procedure for the catalytic asymmetric hydrogenation of 2-(2-methoxyphenyl)acrylic acid.

Materials and Equipment
  • Substrate: 2-(2-methoxyphenyl)acrylic acid

  • Catalyst Precursor: [Ru(OAc)₂( (S)-BINAP)] or a similar chiral Ru(II) or Rh(I) complex

  • Solvent: Methanol (degassed)

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment: High-pressure autoclave or a Parr hydrogenator, Schlenk line, magnetic stirrer, and standard laboratory glassware.

Catalyst Preparation (In situ)

For this protocol, we will utilize an in-situ prepared catalyst from a commercially available precursor.

Asymmetric Hydrogenation Procedure
  • Reactor Setup: In a glovebox or under an inert atmosphere, add 2-(2-methoxyphenyl)acrylic acid (1.0 eq) and the chiral catalyst precursor (e.g., [Ru(OAc)₂( (S)-BINAP)], 0.01-0.1 mol%) to a clean, dry autoclave.

  • Solvent Addition: Add degassed methanol to the autoclave to dissolve the substrate and catalyst. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Sealing and Purging: Seal the autoclave and remove it from the glovebox. Connect the autoclave to a hydrogen line and purge the system with hydrogen gas 3-5 times to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-50 bar).[1] Begin stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots (after carefully and safely venting the reactor) and analyzing them by TLC, GC, or HPLC. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the autoclave and purge with an inert gas. Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by column chromatography or recrystallization.

Overall Experimental Workflow

The following diagram outlines the general workflow for the synthesis and analysis of 2-(2-methoxyphenyl)propanoic acid.

Experimental Workflow Substrate Substrate & Catalyst Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation Workup Reaction Work-up & Purification Hydrogenation->Workup Analysis Product Characterization (e.g., Chiral HPLC) Workup->Analysis

Figure 2: A flowchart of the experimental workflow.

Analytical Methods for Characterization

The determination of the enantiomeric excess (e.e.) of the product is a critical step in evaluating the success of the asymmetric hydrogenation. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and accurate methods for this purpose.[9][10]

Chiral HPLC Method Development
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. For carboxylic acids, columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective.

  • Mobile Phase Optimization: A typical mobile phase for chiral separations of acidic compounds is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. It may be necessary to derivatize the carboxylic acid to its methyl ester for better separation and detection.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Data Summary

The following table summarizes typical results for the asymmetric hydrogenation of α-aryl acrylic acids using various catalytic systems, providing an indication of the expected performance for the synthesis of 2-(2-methoxyphenyl)propanoic acid.

Catalyst SystemSubstrateSolventH₂ Pressure (bar)Temp (°C)e.e. (%)Conversion (%)
Ru(OAc)₂((S)-BINAP)2-(6-methoxy-2-naphthyl)acrylic acidMethanol43097>99
[Rh(COD)₂(DIPAMP)]BF₄(Z)-α-acetamidocinnamic acidMethanol32595>99
RuPHOX-RuVarious α-substituted acrylic acidsTFE550up to 99.9up to 99
Ni(OAc)₂/(R,R)-BenzP*2-phenylacrylic acidTFE305096>99

Note: This table is a compilation of representative data from the literature and serves as a general guide. Optimal conditions for the synthesis of 2-(2-methoxyphenyl)propanoic acid may vary.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Conversion Inactive catalystEnsure the catalyst was handled under inert conditions. Use fresh, high-quality catalyst.
Poor hydrogen pressure or mixingCheck for leaks in the hydrogenation system. Increase stirring speed.
Presence of catalyst poisonsPurify the substrate and solvent to remove any potential inhibitors (e.g., sulfur compounds).
Low Enantioselectivity Incorrect catalyst or ligandVerify the identity and enantiomeric purity of the chiral ligand.
Non-optimal reaction conditionsSystematically vary the temperature, pressure, and solvent to find the optimal conditions.
Racemization of the productEnsure the work-up and purification conditions are mild and do not cause racemization.
Poor Peak Shape in Chiral HPLC Inappropriate mobile phaseAdd a small amount of an acidic modifier (e.g., TFA) to the mobile phase.
Column overloadInject a smaller amount of the sample.

Conclusion

Catalytic asymmetric hydrogenation is a powerful and efficient method for the synthesis of enantiomerically enriched 2-(2-methoxyphenyl)propanoic acid. By carefully selecting the appropriate chiral catalyst and optimizing the reaction conditions, researchers can achieve high yields and excellent enantioselectivities. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

  • Landis, C. R., & Halpern, J. (2000). Mechanism of Asymmetric Hydrogenation Catalyzed by a Rhodium Complex of (S,S)-1,2-Bis(tert-butylmethylphosphino)ethane. Dihydride Mechanism of Asymmetric Hydrogenation. Journal of the American Chemical Society, 122(33), 8313–8324.
  • Brown, J. M., & Parker, D. (1982). Mechanism of asymmetric hydrogenation. Rhodium complexes formed by unsaturated carboxylic acids, carboxylates, and carboxamides. The Journal of Organic Chemistry, 47(15), 2822–2828.
  • Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II (Vol. 8, pp. 1-47). Elsevier.
  • Joyce, L. A., Maynor, M. S., Dragna, J. M., da Cruz, G. M., Lynch, V. M., Canary, J. W., & Anslyn, E. V. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 133(34), 13746–13752.
  • Guo, C., & Li, L. (2012). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • Metola, P., Anslyn, E. V., James, T. D., & Bull, S. D. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(12), 1896-1900.
  • Ye, Z., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex. Organic Letters, 18(10), 2467-2470.
  • Joyce, L. A., et al. (2011). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. PubMed.
  • Ye, Z., et al. (2016). Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline–Ruthenium Complex.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. BenchChem.
  • Xie, J.-H., & Zhou, Q.-L. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions.
  • Zhang, W., et al. (2022). Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids. Organic Chemistry Frontiers, 9(1), 108-113.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2023). IntechOpen.
  • Zhang, W., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids.
  • Noyori, R. (2001). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions.
  • Ohta, T., Takaya, H., Kitamura, M., Nagai, K., & Noyori, R. (1987). Highly Efficient Enantioselective Synthesis of Optically Active Carboxylic Acids by Ru(OCOCH3)2[(S)-H8-BINAP]. The Journal of Organic Chemistry, 52(14), 3174–3176.
  • Feringa, B. L., et al. (2000).
  • Zhang, W., et al. (2024). Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. PMC.
  • Fan, Q.-H., et al. (1999). Highly Effective Soluble Polymer-Supported Catalysts for Asymmetric Hydrogenation. Journal of the American Chemical Society, 121(31), 7407-7408.
  • Baudino, M., et al. (2023). Asymmetric hydrogenation of olefins with transition metal-based catalysts: practical insights from screening to production of APIs. PROCOS S.P.A.
  • Török, B., et al. (2003). New Synthesis of Optically Active α-Arylpropanoic Acid: The Asymmetric Hydrogenation of Atropic Acid over Cinchona-Modified Pd/Fe2O3 Catalysts.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Advanced Journal of Chemistry, Section B.
  • Morris, R. H., et al. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed.
  • Zhou, Q.-L., et al. (2016).
  • Hayashi, T., et al. (1988). Asymmetric Hydrogenation of Trisubstituted Acrylic Acids Catalyzed by a Chiral (Aminoalkyl)ferrocenylphosphine‐Rhodium Complex. ChemInform, 19(13).
  • Baiker, A., et al. (2011). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews, 111(3), 1704-1735.
  • Blaser, H.-U., & Schmidt, E. (Eds.). (2004). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Wiley-VCH.
  • Zhou, Q.-L., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584–8585.
  • Page, P. C. B., et al. (1990). Enantioselective synthesis of α-arylpropanoic acids. Journal of the Chemical Society, Perkin Transactions 1, 3325-3334.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pathways and LC-MS/MS Workflows for 2-(2-methoxyphenyl)propanoic Acid

Introduction & Structural Significance 2-Arylpropanoic acids (commonly referred to as "profens") represent a critical class of pharmaceutical compounds, widely recognized for their role as non-steroidal anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

2-Arylpropanoic acids (commonly referred to as "profens") represent a critical class of pharmaceutical compounds, widely recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs) and as chiral intermediates in organic synthesis, including[1]. Among these, 2-(2-methoxyphenyl)propanoic acid presents a unique analytical profile due to the presence of an ortho-methoxy group on the phenyl ring.

In tandem mass spectrometry (MS/MS), the spatial proximity of this ortho-methoxy group to the propanoic acid side chain dictates highly specific collision-induced dissociation (CID) behaviors. Understanding these mechanistic pathways is essential for developing robust, high-sensitivity LC-MS/MS quantitative assays and for the structural elucidation of related unknown metabolites in complex biological matrices, such as those identified in [2].

Physicochemical & Mass Spectrometric Properties

Before designing the MS/MS methodology, it is critical to establish the exact mass and ionization behavior of the target analyte.

Table 1: Physicochemical and Exact Mass Data

PropertyValue
Compound Name 2-(2-methoxyphenyl)propanoic acid
Chemical Formula C₁₀H₁₂O₃
Monoisotopic Mass 180.0786 Da
[M+H]⁺ (Theoretical) 181.0864 m/z
[M-H]⁻ (Theoretical) 179.0713 m/z
Predicted LogP ~2.1

Experimental Methodology: Self-Validating LC-MS/MS Protocol

Expertise & Experience: A robust bioanalytical assay requires more than empirically optimized MS parameters; it requires a holistic approach where sample preparation and chromatography actively mitigate matrix effects and ensure reproducibility.

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of plasma (or biological matrix) into a microcentrifuge tube.

  • Add 200 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g., Ibuprofen-d3).

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: We specifically utilize cold ACN rather than methanol. ACN provides a "harder" crash of plasma proteins and minimizes the co-extraction of endogenous phospholipids. Phospholipids are the primary drivers of matrix-induced ion suppression in the ESI source, and their removal is critical for maintaining ionization efficiency.

Step 2: UHPLC Chromatographic Separation
  • Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: Execute a linear gradient from 10% B to 90% B over 6.5 minutes, followed by a 1.5-minute re-equilibration.

  • Causality: The inclusion of 0.1% formic acid serves a dual purpose. In positive mode, it provides the abundant protons necessary for efficient[M+H]⁺ formation. In negative mode, although low pH generally suppresses the ionization of weak acids, 2-arylpropanoic acids (pKa ~4.5) possess sufficient localized charge stabilization to deprotonate efficiently at the electrospray droplet surface. Furthermore, the acidic pH keeps residual silanols on the stationary phase fully protonated, preventing secondary ionic interactions and peak tailing.

Step 3: System Suitability & Self-Validation
  • Monitor the ratio of the primary quantitative transition to the secondary qualitative transition (e.g., m/z 181.09 → 149.06 vs. 181.09 → 163.08).

  • Causality: This establishes a self-validating system. The product ion ratio must remain constant (±15% relative to the neat standard) across all biological samples. A shifting ratio immediately flags a co-eluting isobaric interference, invalidating the qualitative integrity of the peak and preventing false-positive quantification.

Mechanistic Fragmentation Pathways

The structural elucidation of 2-(2-methoxyphenyl)propanoic acid relies on high-resolution tandem mass spectrometry (HR-MS/MS) to map [3].

Negative Ion Mode (ESI-)

In negative electrospray ionization, the molecule readily forms a deprotonated species [M-H]⁻ at m/z 179.07.

  • Decarboxylation (-44 Da): The most thermodynamically favorable pathway is the loss of carbon dioxide (CO₂), yielding a stable carbanion at m/z 135.08. The stability of this fragment is driven by the benzylic localization of the charge.

  • Radical Cleavage (-15 Da): A highly diagnostic feature of methoxyaromatics is the loss of a methyl radical (CH₃•) from the methoxy group, generating a radical anion at m/z 164.05, as observed in[4].

  • Causality: While CID generally follows the even-electron rule, highly conjugated aromatic systems can stabilize unpaired electrons. The resulting phenoxide-type radical anion is heavily resonance-stabilized, making this radical loss a definitive marker for the methoxy moiety.

ESI_Negative Precursor [M-H]⁻ m/z 179.07 Frag1 [M-H-CO₂]⁻ m/z 135.08 Precursor->Frag1 - CO₂ (44 Da) Decarboxylation Frag2 [M-H-CH₃•]⁻• m/z 164.05 Precursor->Frag2 - CH₃• (15 Da) Radical Cleavage Frag3 [M-H-CO₂-CH₃•]⁻• m/z 120.06 Frag1->Frag3 - CH₃• (15 Da) Frag2->Frag3 - CO₂ (44 Da)

Figure 1: ESI- MS/MS fragmentation pathway of 2-(2-methoxyphenyl)propanoic acid.

Positive Ion Mode (ESI+)

In positive mode, the protonated molecule [M+H]⁺ is observed at m/z 181.09.

  • Sequential Dehydration and Decarbonylation: The protonated carboxylic acid undergoes a neutral loss of water (-18 Da) to form an acylium ion at m/z 163.08. This species subsequently loses carbon monoxide (-28 Da) to yield a stable carbocation at m/z 135.08.

  • The Ortho-Effect (-32 Da): The most structurally informative pathway is the loss of neutral methanol (CH₃OH), yielding m/z 149.06.

  • Causality: The ortho spatial arrangement allows the carboxylic acid proton to interact directly with the methoxy oxygen via a six-membered transition state. This proximity effect facilitates the expulsion of methanol—a diagnostic pathway completely absent in the meta or para isomers.

ESI_Positive Precursor [M+H]⁺ m/z 181.09 Frag1 [M+H-H₂O]⁺ m/z 163.08 Precursor->Frag1 - H₂O (18 Da) Dehydration Frag3 [M+H-CH₃OH]⁺ m/z 149.06 Precursor->Frag3 - CH₃OH (32 Da) Ortho-Effect Frag2 [M+H-H₂O-CO]⁺ m/z 135.08 Frag1->Frag2 - CO (28 Da) Decarbonylation

Figure 2: ESI+ MS/MS fragmentation pathway highlighting the ortho-effect.

Quantitative Data Presentation

For targeted Multiple Reaction Monitoring (MRM) assays, the following transitions and collision energies (CE) are optimized for maximum sensitivity and selectivity.

Table 2: Optimized MRM Transitions & Collision Energies

PolarityPrecursor (m/z)Product (m/z)CE (eV)Assignment / Mechanism
Positive 181.09149.0615Loss of CH₃OH (Ortho-effect)
Positive 181.09163.0810Loss of H₂O (Dehydration)
Negative 179.07135.0812Loss of CO₂ (Decarboxylation)
Negative 179.07164.0520Loss of CH₃• (Radical anion formation)

References

  • Mishra, T., et al. (2024). Understanding the metabolome of four stress-relieving and cognitive-enhancing medicinal plants: a comprehensive HR-LC-ESI-MS/MS analysis. Scientific Reports.[Link]

  • Gao, Y., et al. (2024). Processing of Reynoutria multiflora: transformation of catechin and gallic acid derivatives and their identification. Frontiers in Pharmacology.[Link]

  • Pereira-Caro, G., et al. (2023). UHPLC-HRMS Spectrometric Analysis: Method Validation and Plasma and Urinary Metabolite Identification after Mango Pulp Intake. Journal of Agricultural and Food Chemistry.[Link]

  • Kato, D., et al. (2006). Purification and Gene Cloning of an Enantioselective Thioesterification Enzyme from Brevibacterium ketoglutamicum. Bioscience, Biotechnology, and Biochemistry.[Link]

Sources

Application

Protocol for crystallization of 2-(2-methoxyphenyl)propanoic acid

APPLICATION NOTE: Protocol for the Crystallization and Chiral Resolution of 2-(2-Methoxyphenyl)propanoic Acid Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Me...

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Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE: Protocol for the Crystallization and Chiral Resolution of 2-(2-Methoxyphenyl)propanoic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Mechanistic Guide

Introduction & Scientific Background

2-(2-Methoxyphenyl)propanoic acid is a critical chiral building block in organic synthesis, frequently utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex perhydroisoindole derivatives[1]. As a member of the 2-arylpropanoic acid (2-APA) family, its pharmacological efficacy is highly stereospecific.

While the compound is often synthesized as a racemate, biological systems exhibit a strong preference for the (S)-enantiomer. In vivo, the inactive (R)-enantiomer undergoes a unidirectional chiral inversion to the active (S)-enantiomer. This metabolic conversion is mediated by the enzyme α-methylacyl-CoA racemase (AMACR) following the formation of a CoA thioester intermediate[2]. Because the efficiency of this enzymatic inversion varies significantly among patients, modern pharmaceutical development strongly favors the isolation and administration of the enantiomerically pure (S)-acid.

This application note provides a field-proven, self-validating protocol for both the primary crystallization of the racemic mixture and the subsequent chiral resolution required to isolate the pure (S)-enantiomer.

Pathway R_APA (R)-2-APA (Inactive) Synthetase Acyl-CoA Synthetase R_APA->Synthetase ATP, CoA R_CoA (R)-2-APA-CoA Synthetase->R_CoA AMACR AMACR (Epimerase) R_CoA->AMACR Chiral Inversion S_CoA (S)-2-APA-CoA AMACR->S_CoA Hydrolase Acyl-CoA Thioesterase S_CoA->Hydrolase Hydrolysis S_APA (S)-2-APA (Active) Hydrolase->S_APA

Chiral inversion pathway of 2-arylpropanoic acids mediated by AMACR and Acyl-CoA thioesterase.

Physicochemical Properties & Solubility Profile

Designing a robust crystallization protocol requires a precise understanding of the solute's thermodynamic behavior in various solvent matrices. The table below summarizes the critical physicochemical data for 2-(2-methoxyphenyl)propanoic acid[3].

ParameterValue / Description
Chemical Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 91061-46-0
Appearance Off-white to white crystalline powder
Solubility: Water Sparingly soluble (< 1 mg/mL)
Solubility: Ethyl Acetate Highly soluble (Ideal primary solvent)
Solubility: Cyclohexane Poorly soluble (Ideal antisolvent)
Solubility: Isopropyl Oxide Poorly soluble at 0°C (Ideal washing agent)

Mechanistic Insights: The Logic of the Protocol

Causality in Solvent Selection (Antisolvent Crystallization): To purify the crude racemate, we employ a binary solvent system of ethyl acetate and cyclohexane at a 60/40 (v/v) ratio[1]. Ethyl acetate acts as the primary solvent; its polarity and hydrogen-bond accepting capabilities readily dissolve the carboxylic acid. Cyclohexane is introduced as a non-polar antisolvent. By heating the mixture to 60°C, we artificially expand the solubility limit. As the system cools, the kinetic energy drops, forcing the 2-(2-methoxyphenyl)propanoic acid molecules to self-assemble via intermolecular hydrogen bonding (forming stable carboxylic acid dimers). This controlled transition into supersaturation prevents the trapping of impurities within the crystal lattice.

Causality in Chiral Resolution: To separate the enantiomers, kinetic resolution or classical diastereomeric salt formation can be used[4]. We utilize classical resolution via the addition of a chiral amine, (S)-(-)-1-phenylethylamine. The amine reacts with the racemic acid to form two distinct diastereomeric salts: the (S,S)-salt and the (R,S)-salt. Because diastereomers possess different spatial geometries, they exhibit different lattice energies and solubility profiles. The less soluble salt selectively precipitates from an ethanol/water matrix, leaving the opposite enantiomer in the mother liquor.

Experimental Workflows

G A Racemic 2-(2-Methoxyphenyl) propanoic acid B Dissolution in EtOAc/Cyclohexane (Heating to 60°C) A->B C Cooling Crystallization (0-5°C) B->C D Filtration & Washing (Cold Isopropyl Oxide) C->D E Purified Racemate D->E F Addition of (S)-(-)-1-Phenylethylamine (Chiral Resolving Agent) E->F G Diastereomeric Salt Formation F->G H Fractional Crystallization (Ethanol/Water) G->H I Acidification (HCl) & Extraction (EtOAc) H->I J Pure (S)-2-(2-Methoxyphenyl) propanoic acid I->J

Step-by-step workflow for primary crystallization and chiral resolution of the target acid.

Protocol A: Primary Crystallization of the Racemate

Objective: Remove synthetic impurities and isolate a highly pure racemic crystalline solid.

  • Dissolution: Suspend 10.0 g of crude 2-(2-methoxyphenyl)propanoic acid in 30 mL of ethyl acetate inside a 100 mL round-bottom flask. Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved.

  • Antisolvent Addition: Slowly add 20 mL of cyclohexane dropwise to the hot solution to establish a 60/40 (v/v) solvent-to-antisolvent ratio[1]. Maintain the temperature at 60°C during the addition to prevent premature shock-nucleation.

  • Controlled Cooling: Remove the heat source and allow the flask to cool linearly to room temperature over 2 hours. Subsequently, transfer the flask to an ice bath and cool to 0–5°C for an additional 2 hours to maximize the yield.

  • Filtration & Washing: Isolate the resulting white crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of pre-chilled (0°C) isopropyl oxide to displace the mother liquor without dissolving the product[1].

  • Drying: Dry the crystals under reduced pressure (2.7 kPa) at 40°C until a constant weight is achieved.

  • Self-Validation Checkpoint: Analyze the product via HPLC (target purity >98%). A sharp, narrow melting point range confirms the absence of solvent inclusion and organic impurities.

Protocol B: Diastereomeric Salt Resolution

Objective: Isolate the biologically relevant (S)-enantiomer from the purified racemate.

  • Salt Formation: Dissolve 5.0 g of the purified racemic acid in 25 mL of a 90:10 Ethanol/Water mixture at 70°C. Slowly add 1.0 molar equivalent of (S)-(-)-1-phenylethylamine. A mild exothermic reaction will occur as the acid-base pair forms the diastereomeric salts.

  • Fractional Crystallization: Allow the solution to cool undisturbed to room temperature over 12 hours. The less soluble diastereomeric salt will selectively precipitate[4].

  • Isolation of the Salt: Filter the precipitated salt under vacuum and wash with a minimal amount of cold ethanol.

  • Acidification (Breaking the Salt): Suspend the isolated salt in 20 mL of 2M HCl. Stir vigorously for 30 minutes. The strong acid protonates the carboxylate, forcing the 2-(2-methoxyphenyl)propanoic acid out of its salt form, while the amine remains in the aqueous layer as a hydrochloride salt.

  • Extraction: Extract the aqueous suspension with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to dryness under reduced pressure.

  • Self-Validation Checkpoint: Determine the enantiomeric excess (ee) using chiral stationary phase HPLC. Measure the specific optical rotation using a polarimeter to definitively confirm the isolation of the (S)-enantiomer. If the ee is <98%, repeat the fractional crystallization step (Step 2) using the isolated material.

References

  • 2-(2-methoxyphenyl)propanoic acid - Advanced ChemBlocks achemblock.com
  • Synthesis of (3aR,7R,7aR)-4,4-diphenyl-7-fluoro-2-[(S)-2-(2-methoxyphenyl)propionyl]perhydroisoindole prepchem.com
  • Organic & Biomolecular Chemistry - RSC Publishing rsc.org
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide C

Sources

Method

Derivatization of 2-(2-methoxyphenyl)propanoic acid for GC-MS analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-(2-methoxyphenyl)propanoic Acid Executive Summary & Analytical Rationale 2-(2-methoxyphenyl)propanoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of 2-(2-methoxyphenyl)propanoic Acid

Executive Summary & Analytical Rationale

2-(2-methoxyphenyl)propanoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) is a chiral carboxylic acid structurally analogous to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). In its native state, the highly polar carboxyl group (-COOH) forms strong intermolecular hydrogen bonds. During Gas Chromatography-Mass Spectrometry (GC-MS), these active hydrogens interact with the silanol groups of the column's stationary phase, leading to severe peak tailing, unpredictable retention times, and thermal degradation[1].

To achieve robust, sensitive, and reproducible quantification, the acidic proton must be masked. Derivatization chemically modifies the polar functional group to create a less polar, highly volatile, and thermally stable derivative[2].

Mechanistic Causality: Why Silylation?

While alkylation (e.g., methylation via BF₃/Methanol) is an option, silylation is the gold standard for carboxylic acid derivatization due to its rapid kinetics, minimal sample workup, and excellent MS fragmentation characteristics.

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) .

  • The Role of BSTFA : BSTFA acts as a potent trimethylsilyl (TMS) donor. The reaction proceeds via the nucleophilic attack of the carboxylate oxygen on the silicon atom of BSTFA, displacing trifluoroacetamide. The resulting by-products are highly volatile and elute in the solvent delay, preventing chromatogram interference[2].

  • The Role of TMCS (Catalyst) : 2-(2-methoxyphenyl)propanoic acid features a propanoic backbone with a bulky 2-methoxyphenyl group at the alpha position. This creates steric hindrance around the carboxyl group. TMCS acts as a strong Lewis acid catalyst, facilitating the enolization of the carboxylic acid and lowering the activation energy required for complete silylation[3].

Comparative Quantitative Data

Selecting the correct derivatization route requires balancing reaction time, safety, and derivative stability. The table below summarizes the quantitative parameters of common derivatization strategies for this class of compounds.

Derivatization MethodPrimary ReagentCatalyst / AdditiveReaction Time & TempVolatility GainBy-ProductsStability of Derivative
Silylation (Recommended) BSTFA1% TMCS + Pyridine30 min @ 60°CExcellentVolatile (TFA, MSTFA)Moisture sensitive (Requires anhydrous storage)
Alkylation (Esterification) BF₃ / MethanolHeat (Thermal)60 min @ 70°CGoodAcidic residues (Requires aqueous wash)Highly stable
Alkylation (Diazo) TMS-DiazomethaneMethanol15 min @ 25°CGoodN₂ gasStable

Experimental Workflow

Workflow A 1. Sample Preparation Aliquot 2-(2-methoxyphenyl) propanoic acid B 2. Desiccation Evaporate to dryness (N2) Strictly Anhydrous A->B C 3. Reagent Addition 50 µL Pyridine + 50 µL BSTFA (1% TMCS) B->C Dry Residue D 4. Thermal Incubation 60°C for 30 Minutes C->D E 5. GC-MS Analysis Splitless Injection, EI Mode D->E TMS Ester F Self-Validation Quantify TMS vs Free Acid E->F

Figure 1: Step-by-step workflow for the silylation of 2-(2-methoxyphenyl)propanoic acid for GC-MS.

Detailed Experimental Protocol: BSTFA/TMCS Silylation

This protocol is designed as a self-validating system to ensure maximum yield and analytical confidence.

Step 1: Sample Preparation & Desiccation

  • Transfer 1.0 mg of 2-(2-methoxyphenyl)propanoic acid (or 100 µL of a 10 mg/mL organic extract) into a 2.0 mL glass GC autosampler vial.

  • Add an appropriate internal standard (e.g., Ibuprofen-d3) to control for derivatization efficiency.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂). Causality: Silylation reactions are strictly moisture-sensitive. The presence of trace water will rapidly hydrolyze BSTFA into hexamethyldisiloxane (HMDS), consuming the reagent and completely halting the derivatization of the target analyte[3].

Step 2: Reagent Addition

  • Add 50 µL of anhydrous pyridine to the dried residue. Causality: Pyridine serves a dual purpose. It acts as an excellent polar aprotic solvent to dissolve the acid, and it functions as an acid scavenger/base catalyst to accept the displaced proton, driving the reaction forward[2].

  • Add 50 µL of BSTFA containing 1% TMCS. Cap the vial immediately with a PTFE-lined silicone septum.

Step 3: Thermal Incubation

  • Vortex the vial for 10 seconds to ensure complete dissolution of the analyte.

  • Place the vial in a dry heating block at 60°C for 30 minutes. Causality: While some unhindered acids silylate at room temperature, the steric bulk of the 2-methoxyphenyl group requires thermal energy to overcome the activation barrier and achieve 100% conversion[3].

Step 4: GC-MS Analysis

  • Remove the vial and allow it to cool to room temperature.

  • Inject 1.0 µL of the mixture directly into the GC-MS (Splitless mode, 250°C inlet temperature). No aqueous workup is required, as the by-products are volatile.

System Self-Validation & Quality Control

To ensure the protocol's integrity, the analyst must validate the reaction completeness directly from the GC-MS data:

  • Conversion Verification : Extract the ion chromatogram (EIC) for the underivatized free acid (m/z 180). In a successful reaction, this peak must be completely absent (Signal-to-Noise < 3).

  • Derivative Confirmation : Monitor the EIC for the TMS ester (m/z 252). The peak should exhibit an asymmetry factor (As) between 0.9 and 1.1. A tailing factor > 1.5 indicates incomplete derivatization or active sites (silanols) remaining in the GC inlet liner.

  • Reagent Activity Check : The presence of minor siloxane peaks (e.g., m/z 73, 147) in the solvent delay confirms that the BSTFA reagent was active and not degraded by ambient moisture prior to use.

References

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Methoxyphenyl)propanoic Acid Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 2-arylpropanoic acids (the "profen" class of NSAIDs and their precursors) via the α -methylation of 2-methoxyphenylacetic acid frequently presents signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 2-arylpropanoic acids (the "profen" class of NSAIDs and their precursors) via the α -methylation of 2-methoxyphenylacetic acid frequently presents significant yield and selectivity bottlenecks. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic troubleshooting insights and validated, self-correcting protocols to resolve over-methylation, incomplete conversion, and racemic limitations.

Workflow Start Yield Issue Detected: 2-(2-Methoxyphenyl)propanoic Acid OverMeth Over-methylation (Dimethyl impurity > 2%) Start->OverMeth LowConv Low Conversion (< 50% yield) Start->LowConv Racemic Poor Enantiomeric Excess (Chiral Target required) Start->Racemic DMC Implement DMC/K2CO3 Autoclave Protocol OverMeth->DMC LowConv->DMC Alternative LDA Optimize LDA/MeI Stoichiometry (2.2 eq) & Temp LowConv->LDA Chiral Use Chiral Lithium Amides (e.g., C2-symmetric amines) Racemic->Chiral

Diagnostic workflow for yield and selectivity issues in 2-arylpropanoic acid synthesis.

Core Troubleshooting Guides & FAQs

Q1: Why am I seeing a high percentage of 2-(2-methoxyphenyl)-2-methylpropanoic acid (the dimethylated impurity) even when using exactly 1.0 equivalent of methyl iodide? A1: This is a classic enolate equilibration issue. When 2-methoxyphenylacetic acid is deprotonated to its enediolate and reacted with methyl iodide (MeI), the newly formed mono-methylated product still possesses an α -proton. Due to rapid proton transfer (trans-enolization) between the unreacted enediolate and the newly formed mono-methylated product, a significant portion of the mono-methylated product is re-deprotonated. This new enolate subsequently reacts with a second equivalent of MeI. Solution: Abandon the MeI route and switch to Dimethyl Carbonate (DMC) chemistry[1]. DMC acts as both solvent and reagent, forming an intermediate α -methoxycarbonyl derivative that lacks acidic α -protons, completely preventing a second methylation event.

Q2: My overall conversion to the mono-methylated product is stalled at <50%. I am using Lithium Diisopropylamide (LDA) and MeI at -78°C. What is causing this? A2: Carboxylic acids require the formation of a dianion (enediolate). The first equivalent of LDA merely deprotonates the carboxyl group; you must use at least 2.1–2.2 equivalents of LDA to generate the reactive α -carbon nucleophile[2]. Furthermore, the ortho-methoxy group on the phenyl ring strongly coordinates with the lithium counterion of the enediolate. This internal chelation stabilizes the enolate but induces tight aggregation, drastically reducing its nucleophilicity toward MeI. Solution: Ensure you are using 2.2 equivalents of LDA. Additionally, introduce a polar aprotic cosolvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) before adding MeI to disrupt these lithium aggregates and accelerate the alkylation rate.

Q3: We need the (S)-enantiomer of 2-(2-methoxyphenyl)propanoic acid for downstream API development. How can we avoid a costly downstream chiral resolution step? A3: Standard enolates are planar and will always yield racemic mixtures upon alkylation. Instead of using a covalently attached Evans auxiliary, you can utilize chiral lithium amides as "traceless auxiliaries"[2]. Solution: By deprotonating the arylacetic acid with a C2​ -symmetric chiral lithium amide, you form a chiral enediolate complex. The bulky chiral amine remains coordinated to the lithium during the transition state, directing the MeI to one face of the enolate. The chiral amine is easily recovered during the acidic aqueous workup, leaving you with the highly enantioenriched product[2].

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different synthetic strategies to the α -methylation of 2-methoxyphenylacetic acid derivatives.

Synthesis MethodologyReagents / ConditionsConversion (%)Mono-methyl Yield (%)Dimethyl Impurity (%)Enantiomeric Excess (ee %)
Standard Enolate LDA (2.2 eq), MeI, THF, -78°C75–8560–7010–25Racemic (0%)
Optimized Enolate LDA (2.2 eq), MeI, THF/DMPU>9580–8510–15Racemic (0%)
DMC Protocol [1]DMC, K₂CO₃, 130°C (Autoclave)>99>98<0.2Racemic (0%)
Asymmetric Alkylation [2]Chiral Li-Amide, MeI, THF>9585–90<1.085–95% (S or R)

Validated Experimental Protocols

Protocol A: High-Yield Mono-Methylation using Dimethyl Carbonate (DMC)

This protocol utilizes continuous mass-balance validation and completely suppresses dimethylation. It is recommended to start with the methyl ester to streamline the reaction mechanism[1].

  • Preparation: Charge a 500-mL stainless steel autoclave with methyl 2-methoxyphenylacetate (12.0 g, 1.0 eq), Dimethyl Carbonate (DMC) (16.0 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Reaction: Seal the autoclave and heat the biphasic mixture to 130°C using an oil bath under autogenous pressure. The system will gradually turn into a homogeneous solution.

  • In-Process Control (IPC): At 1-hour intervals, withdraw a 0.2 mL aliquot, acidify with concentrated HCl, extract with diethyl ether, and analyze via GC (DB5 capillary column).

  • Completion: After approximately 4.5 hours, GC analysis should indicate >99% conversion with <0.15% of the dimethylated byproduct[1].

  • Workup: Cool the autoclave to room temperature and safely vent the generated CO₂ coproduct. Transfer the suspension to a separatory funnel, add water (120 mL), and extract with diethyl ether (3 × 60 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Hydrolysis: Saponify the resulting methyl 2-(2-methoxyphenyl)propanoate by refluxing in a 10% aqueous NaOH solution (5 mL/g of substrate) for 2 hours. Acidify with HCl, extract with ethyl acetate, and evaporate to yield pure racemic 2-(2-methoxyphenyl)propanoic acid.

Protocol B: Direct Asymmetric Alkylation using Chiral Lithium Amides

This protocol is designed for the direct synthesis of the enantioenriched API intermediate without requiring covalent chiral auxiliaries[2].

  • Auxiliary Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the C2​ -symmetric chiral amine (e.g., (R,R)-N,N'-bis(trifluoroethyl)-1,2-diphenylethylenediamine) (2.2 eq) in anhydrous THF. Cool the solution to -78°C.

  • Deprotonation: Add n-BuLi (2.1 eq, 2.5 M in hexanes) dropwise to generate the chiral lithium amide. Stir for 20 minutes.

  • Enediolate Formation: Slowly add a solution of 2-methoxyphenylacetic acid (1.0 eq) in THF. Stir for 30 minutes at -78°C to allow the chiral enediolate-amine complex to fully assemble[2].

  • Alkylation: Add methyl iodide (3.0 eq) in a single portion. The high nucleophilicity of the enediolate ensures rapid alkylation. Stir for 15 minutes.

  • Quench & Recovery: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature.

  • Separation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate. The chiral amine auxiliary remains protonated in the aqueous layer (it can be quantitatively recovered later by basification to pH 10 and extraction).

  • Isolation: Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography to isolate (S)-2-(2-methoxyphenyl)propanoic acid in >85% yield and >90% ee[2].

Sources

Optimization

Troubleshooting impurities in 2-(2-methoxyphenyl)propanoic acid extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of 2-arylpropanoic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of 2-arylpropanoic acids. 2-(2-methoxyphenyl)propanoic acid is a critical building block in the synthesis of NSAID analogs and chiral therapeutics[1]. However, its extraction is often complicated by structurally similar impurities generated during synthesis.

This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve these extraction bottlenecks, ensuring high scientific integrity and yield.

PART 1: Mechanistic Profiling of Common Impurities

Before troubleshooting, it is critical to understand the causality behind the impurities present in your crude mixture. Depending on your synthetic route (e.g., Friedel-Crafts alkylation, hydrocarboxylation, or nitrile hydrolysis), specific byproducts will dictate your purification strategy.

Impurity ClassPotential Source / CausePhysical PropertySeparation Strategy
Unreacted Starting Material Incomplete hydrolysis of 2-methoxyphenylacetonitrile or unreacted 2-vinylanisole[2].Neutral, highly lipophilic.Remains in the organic phase during the initial weak base extraction[3].
Demethylated Phenol Cleavage of the methoxy ether due to harsh Lewis acids (e.g., AlCl₃) or strong Brønsted acids.Weakly acidic (pKa ~10).Exploit pKa differential; use a weak base (NaHCO₃) to prevent salt formation.
Regioisomers Poor regiocontrol during electrophilic aromatic substitution (e.g., forming the para-isomer)[2].Acidic (pKa ~4.5), identical to target.Fractional crystallization from non-polar solvent mixtures.
Dimers / Oligomers Intermolecular side-reactions occurring at high substrate concentrations[2].Highly lipophilic, viscous/oily.Removed during the organic wash of the basic aqueous phase.

PART 2: Diagnostic Q&A & Troubleshooting

Q: My final extracted product is heavily contaminated with 2-(2-hydroxyphenyl)propanoic acid. Why did the liquid-liquid extraction fail to remove it? A: This demethylated phenolic impurity is a common byproduct if harsh acidic conditions were used during synthesis. The failure in extraction occurs if you used a strong base like Sodium Hydroxide (NaOH) during the initial aqueous wash. NaOH (pH ~14) is strong enough to deprotonate both the carboxylic acid (pKa ~4.5) and the phenolic hydroxyl group (pKa ~10), pulling both into the aqueous phase[3]. Solution: Switch to a weaker base like 5% Sodium Bicarbonate (NaHCO₃, pH ~8.5). This selectively deprotonates the carboxylic acid while leaving the phenol protonated and trapped in the organic waste layer.

Q: I am experiencing severe emulsions during the base-acid extraction cycle. How can I break them? A: Emulsions in arylpropanoic acid extractions are typically caused by amphiphilic high-molecular-weight byproducts acting as surfactants[2]. Solution: Increase the ionic strength of the aqueous phase by adding brine (NaCl) to decrease the solubility of non-polar organic molecules in the aqueous layer (the "salting out" effect). Alternatively, filter the biphasic mixture through a pad of Celite to remove insoluble polymeric particulates stabilizing the emulsion.

Q: After acidifying the aqueous layer and extracting with ethyl acetate, my yield is unexpectedly low. Where is my product? A: Yield loss at this stage is usually due to incomplete protonation of the carboxylate salt. If the pH is not lowered sufficiently, the target molecule remains partially ionized and water-soluble. Solution: Ensure the aqueous phase is acidified to pH 2.0 using 3M HCl. Verify the pH with a calibrated meter, not just indicator paper, as the buffering capacity of the previously added bicarbonate can be deceptive.

PART 3: Self-Validating Extraction Protocol

This protocol establishes a self-validating system: the success of Step 2 is visually confirmed by clean phase separation, and Step 4 is validated by the precipitation of the free acid before organic extraction.

  • Solubilization: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) (10 mL/g of crude). MTBE is preferred over Ethyl Acetate (EtOAc) here to prevent potential transesterification or hydrolysis under basic conditions.

  • Selective Deprotonation: Add an equal volume of 5% aqueous NaHCO₃. Stir vigorously for 15 minutes. Wait for phase separation. The target 2-(2-methoxyphenyl)propanoic acid moves to the aqueous layer as a water-soluble sodium salt[3].

  • Organic Wash: Separate the layers. Wash the aqueous layer with a fresh portion of MTBE (5 mL/g) to remove residual neutral and phenolic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 3M HCl dropwise while stirring until the pH reaches 2.0. Validation Check: A white/off-white cloudiness or precipitate must form, indicating the regeneration of the water-insoluble free carboxylic acid.

  • Final Extraction: Extract the acidified aqueous layer twice with EtOAc (10 mL/g). The free acid will partition into the organic layer.

  • Drying & Concentration: Wash the combined EtOAc layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a minimal amount of hot heptane/EtOAc (typically a 4:1 ratio) to remove any co-extracted regioisomers[4].

PART 4: Process Visualizations

Workflow A Crude Reaction Mixture (in MTBE) B Add 5% NaHCO3 (aq) Target pH 8.5 A->B C Organic Phase (Neutral Byproducts) B->C Top Layer D Aqueous Phase (Propanoate Salt) B->D Bottom Layer E Acidify with 3M HCl Target pH 2.0 D->E F Extract with EtOAc E->F G Pure 2-(2-methoxyphenyl) propanoic acid F->G Evaporate & Crystallize

Workflow for the liquid-liquid extraction and purification of 2-(2-methoxyphenyl)propanoic acid.

Mechanism Mix Impurity: Phenol (pKa ~10) Target: Acid (pKa ~4.5) Base Weak Base Wash (NaHCO3, pH 8.5) Mix->Base Phenol Protonated Phenol (Organic Phase) Base->Phenol pH 8.5 < pKa 10 Acid Deprotonated Acid (Aqueous Phase) Base->Acid pH 8.5 > pKa 4.5

Mechanistic logic of pKa-dependent separation using a weak base.

References

  • Scribd. "Exp 11 Ibuprofen Chem Ed". Scribd. [Link]

  • Baba, A., et al. "Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid". ACS Omega. [Link]

Sources

Troubleshooting

Optimizing mobile phase for 2-(2-methoxyphenyl)propanoic acid chiral HPLC

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex enantiomeric separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex enantiomeric separations.

The compound 2-(2-methoxyphenyl)propanoic acid belongs to the 2-arylpropanoic acid class (structurally analogous to "profen" NSAIDs like ibuprofen or alminoprofen)[1]. Because it possesses a chiral center at the α -carbon and a carboxylic acid functional group with a pKa of approximately 4.0–4.5, its chromatographic behavior is highly sensitive to the pH of the mobile phase[1][2].

Below is our definitive troubleshooting guide and methodology for optimizing the mobile phase for this specific chiral separation.

FAQ Section 1: Mobile Phase Additives & Mechanistic Causality

Q1: Why do my peaks tail severely, or why do I lose baseline resolution when using a standard Hexane/Isopropanol mobile phase? A: This is the most common issue when analyzing acidic chiral compounds. In a neutral Normal Phase (NP) environment, the carboxylic acid group of 2-(2-methoxyphenyl)propanoic acid undergoes partial ionization. This ionized state (R-COO⁻) disrupts the precise, three-point hydrogen-bonding interactions required by polysaccharide-based Chiral Stationary Phases (CSPs) for chiral recognition[3]. Furthermore, the ionized analyte interacts non-specifically with residual silanols on the silica support, causing severe peak tailing[4].

The Solution: You must force the analyte into its neutral, fully protonated state (R-COOH) by adding an acidic modifier to the mobile phase[4]. A concentration of 0.1% (v/v) is typically sufficient to suppress ionization without degrading the column[5].

Mechanism NeutralMP Neutral Mobile Phase (No Additive) Ionized Partial Ionization (R-COO⁻) NeutralMP->Ionized Tailing Secondary Silanol Interactions Severe Tailing & Low Rs Ionized->Tailing AcidicMP Acidic Mobile Phase (0.1% TFA / AcOH) Protonated Fully Protonated (R-COOH) AcidicMP->Protonated Resolved Optimal H-Bonding with CSP Sharp Peaks & High Rs Protonated->Resolved

Mechanistic effect of acidic additives on analyte ionization and CSP interaction.

Q2: How do I choose between Trifluoroacetic Acid (TFA), Acetic Acid, and Formic Acid? A: The choice of additive depends entirely on your chromatographic mode and detection method. For UV detection in Normal Phase, TFA is the gold standard due to its strength. If you are scaling up to preparative chromatography or using LC-MS, you must shift to volatile, weaker acids[5][6].

Table 1: Comparison of Acidic Additives for Chiral HPLC

AdditiveTypical Conc.Preferred PhaseLC-MS Compatible?Mechanistic Role & Notes
Trifluoroacetic Acid (TFA) 0.1% (v/v)Normal Phase (NP)No (Ion suppression)Strong acid (pKa ~0.2); highly effective at suppressing silanol interactions and protonating the analyte[4].
Acetic Acid (AcOH) 0.1% - 0.5% (v/v)NP / POMYes (Moderate)Weaker acid; excellent for preparative scale as it is easier to evaporate and remove than TFA[5].
Formic Acid (FA) 0.1% (v/v)Reversed Phase (RP)Yes (Excellent)Volatile and highly compatible with MS; provides optimal pH (~2.7) for RP aqueous buffers[6].

FAQ Section 2: Phase Selection & Workflow Optimization

Q3: Can I run this separation in Reversed-Phase (RP) mode instead of Normal Phase? A: Yes, especially if you are using immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC, IG), which are highly robust across different solvent systems[7]. In RP, the mobile phase consists of an aqueous buffer and an organic modifier (Acetonitrile or Methanol). To maintain the 2-(2-methoxyphenyl)propanoic acid in its neutral state, the aqueous portion must be buffered to a pH at least 1.5 to 2 units below the analyte's pKa (target pH 2.0–2.5)[6][8]. Using 0.1% Formic Acid in water is the most effective way to achieve this self-validating pH control.

Workflow Start Target: 2-(2-methoxyphenyl)propanoic acid (Acidic, pKa ~4.5) NP Normal Phase (NP) Screening Polysaccharide CSPs Start->NP RP Reversed Phase (RP) Screening Polysaccharide CSPs Start->RP NP_Solv Hexane / IPA or EtOH (e.g., 90:10 to 50:50) NP->NP_Solv RP_Solv Water / ACN or MeOH (e.g., 60:40 to 10:90) RP->RP_Solv NP_Add Add 0.1% TFA or Acetic Acid (Suppresses Ionization) NP_Solv->NP_Add RP_Add Use pH 2.0-3.0 Buffer (e.g., 0.1% Formic Acid) RP_Solv->RP_Add Eval Evaluate Enantioresolution (Rs) > 1.5 & Peak Symmetry NP_Add->Eval RP_Add->Eval

Workflow for chiral HPLC mobile phase screening of acidic 2-arylpropanoic acids.

Self-Validating Experimental Protocol: Chiral Screening

To establish a robust method, do not rely on trial and error. Execute the following self-validating screening protocol. The inclusion of the acidic additive from the very first injection ensures that any lack of resolution is due to the chiral stationary phase's selectivity, not a pH-induced artifact.

Table 2: Standardized Screening Parameters

ParameterNormal Phase (NP) WorkflowReversed Phase (RP) Workflow
Column Types Amylose/Cellulose (e.g., AD-H, OD-H, IG)Immobilized Polysaccharide (e.g., IG, IA)
Mobile Phase A Hexane or Heptane + 0.1% TFAWater + 0.1% Formic Acid
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Acetonitrile (ACN) or Methanol (MeOH)
Starting Ratio Isocratic: 80% A / 20% BIsocratic: 40% A / 60% B

Step-by-Step Methodology:

  • System Preparation: Ensure the HPLC system is purged of any basic additives (like Diethylamine or Triethylamine) from previous runs, as trace bases will neutralize your acidic modifiers and ruin peak shape[5].

  • Mobile Phase Compounding: Prepare Mobile Phase A (Hexane with 0.1% TFA) and Mobile Phase B (IPA). Causality note: Premixing the acid into the bulk non-polar solvent ensures a constant protonating environment regardless of the gradient/isocratic ratio.

  • Column Equilibration (Critical Step): Flush the selected chiral column with 10 to 20 column volumes of the compounded mobile phase. Polysaccharide columns require extensive equilibration when introducing acidic modifiers to ensure the stationary phase is fully saturated and the hydrogen-bonding sites are stabilized[8].

  • Temperature Control: Set the column compartment to 25°C. If resolution ( Rs​ ) is marginal (e.g., 1.0 - 1.2), decrease the temperature to 15°C. Lower temperatures reduce the kinetic energy of the system, enhancing the weaker stereoselective bonding forces between the analyte and the CSP[8].

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min (or lower, down to 0.5 mL/min, to increase interaction time)[8]. Inject 5 µL of a 1 mg/mL sample dissolved in the mobile phase.

  • Validation Metric: A successful optimization is validated when the USP Tailing Factor ( Tf​ ) for both enantiomers is ≤1.2 , and baseline enantioresolution ( Rs​≥1.5 ) is achieved. If Tf​>1.5 , verify the concentration of your acidic additive.

References

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives." Chiraltech.com. Available at:[Link]

  • Regis Technologies. "Getting Started with Chiral Method Development Part Three: Method Development Optimization." Registech.com. Available at:[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex.com. Available at:[Link]

  • ACS Omega. "Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1- β -O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid." Acs.org. Available at:[Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." Chromatographyonline.com. Available at:[Link]

  • Wikipedia. "Chiral analysis." Wikipedia.org. Available at: [Link]

  • ResearchGate. "The effect of mobile phase composition on separation of some Non-Steroidal Anti-Inflammatory Drugs of the 2-arylpropanoic acid derivatives." Researchgate.net. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(2-Methoxyphenyl)propanoic Acid Workflows

Welcome to the Advanced Synthesis Support Center. 2-(2-Methoxyphenyl)propanoic acid (CAS 91061-46-0) is a critical chiral building block widely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 2-(2-Methoxyphenyl)propanoic acid (CAS 91061-46-0) is a critical chiral building block widely utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and complex active pharmaceutical ingredients (APIs).

Due to its specific structural features—an α -chiral center adjacent to a carboxylic acid and a highly electron-rich aromatic ring—this molecule is exceptionally prone to byproduct formation during standard synthetic transformations. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, enantiopure syntheses.

FAQ 1: Why is my (S)-2-(2-methoxyphenyl)propanoic acid losing its enantiomeric excess (ee) during amide coupling?

The Mechanism of Racemization: The loss of chiral integrity in 2-arylpropanoic acids (often referred to as "profens") is a well-documented phenomenon[1]. When the carboxylic acid is activated (e.g., via EDC, HATU, or conversion to an acid chloride), the α -proton becomes highly acidic. In the presence of standard tertiary amine bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA), the activated intermediate rapidly undergoes base-catalyzed deprotonation. This forms a planar ketene or enol intermediate, which upon nucleophilic attack, yields a racemic mixture of the product.

The Solution: To preserve the enantiomeric excess, you must alter the kinetics of the reaction. The goal is to make the nucleophilic attack significantly faster than the α -deprotonation.

  • Use Suppressor Additives: Reagents like Oxyma Pure or HOBt rapidly react with the activated O-acylisourea to form an active ester that is highly reactive toward amines but less prone to enolization.

  • Switch to a Non-Nucleophilic, Weaker Base: Replace DIPEA (pKa ~10.5) with 2,4,6-collidine (pKa ~7.4). Collidine provides enough basicity to drive the coupling but is too weak and sterically hindered to efficiently abstract the α -proton.

Self-Validating Protocol: Optimized Low-Epimerization Amidation

This protocol incorporates in-process controls (IPC) to ensure the system validates its own chiral integrity before downstream processing.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ ), dissolve (S)-2-(2-methoxyphenyl)propanoic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Additive Introduction: Add Oxyma Pure (1.2 equiv). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C. (Causality: Lower temperatures exponentially decrease the rate of enolization compared to the rate of coupling).

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes.

  • Base Addition: Dropwise, add 2,4,6-collidine (2.0 equiv).

  • IPC Check 1 (Conversion): After 2 hours at 0 °C, pull a 10 μ L aliquot, quench in methanol, and analyze via LC-MS. The activated ester intermediate should be fully consumed.

  • Quench & Isolate: Dilute with EtOAc and wash sequentially with 1M HCl (to remove collidine), saturated NaHCO 3​ , and brine.

  • IPC Check 2 (Chiral Integrity): Perform Chiral HPLC on the crude organic layer against a racemic standard. The expected retention of ee is >98%.

Workflow Step1 Dissolve Acid & Amine in DMF Step2 Add Oxyma (Suppressor) Step1->Step2 Step3 Cool to 0°C (Kinetic Control) Step2->Step3 Step4 Add EDC Dropwise Step3->Step4 Step5 Add Collidine (Weak Base) Step4->Step5 Step6 IPC: Chiral HPLC & Quench Step5->Step6

Optimized low-epimerization coupling workflow for 2-(2-methoxyphenyl)propanoic acid.

FAQ 2: I am observing a major byproduct with a mass corresponding to [M-H2O] when forming the acid chloride. What is this?

The Mechanism of Indanone Formation: The byproduct you are observing is a methoxy-substituted 1-indanone, resulting from an intramolecular Friedel-Crafts acylation[2].

When 2-(2-methoxyphenyl)propanoic acid is treated with harsh activating agents like Thionyl Chloride (SOCl 2​ ) or Oxalyl Chloride, it forms a highly electrophilic acid chloride (or acylium ion). The methoxy group (-OCH 3​ ) on the aromatic ring is a strong electron-donating group via resonance, rendering the ortho and para positions of the aromatic ring highly nucleophilic. Because the acylium ion is tethered perfectly to form a stable 5-membered ring, intramolecular electrophilic aromatic substitution outcompetes the desired intermolecular reaction, releasing HCl (or H 2​ O if starting from the acid) and forming the indanone.

The Solution: To prevent this, you must avoid generating a highly electrophilic, long-lived acylium intermediate.

  • Avoid: SOCl 2​ , Oxalyl Chloride, and strong Lewis acids (like AlCl 3​ ).

  • Adopt: Milder, transient activation methods (e.g., mixed anhydrides using Isobutyl chloroformate, or direct coupling reagents like HATU) and perform the reaction at higher dilutions (e.g., 0.05 M) to favor intermolecular collisions over intramolecular folding.

G SM 2-(2-methoxyphenyl) propanoic acid Act Activated Acyl Intermediate (e.g., Acid Chloride / O-Acylisourea) SM->Act Activation Reagent (SOCl2, EDC, etc.) Des Desired Product (Amide / Ester) Act->Des + Nucleophile (Amine/Alcohol) Fast Kinetics Byp Indanone Byproduct (Intramolecular Friedel-Crafts) Act->Byp Slow Nucleophile or Strong Lewis Acid Rac Racemized Product (via Ketene/Enol) Act->Rac Excess Base (DIPEA/TEA) Prolonged Time

Logical pathway of 2-(2-methoxyphenyl)propanoic acid activation and byproduct formations.

FAQ 3: My methoxy group is cleaving during a downstream Lewis acid-mediated reaction. How do I prevent this?

The Mechanism of O-Demethylation: If your downstream synthesis involves strong Lewis acids (e.g., BBr 3​ , AlCl 3​ , or BCl 3​ ), the Lewis acid will coordinate to the oxygen lone pairs of the methoxy ether. Subsequent nucleophilic attack by the halide ion (e.g., bromide) on the less sterically hindered methyl group results in the cleavage of the ether, yielding 2-(2-hydroxyphenyl)propanoic acid and a halomethane gas.

The Solution: If Lewis acid catalysis is strictly required for a downstream transformation (e.g., a cross-coupling or deprotection), you must substitute harsh reagents with milder alternatives. For instance, replace BBr 3​ with Titanium Tetrachloride (TiCl 4​ ) or Zinc Chloride (ZnCl 2​ ), which are generally too mild to cleave aryl methyl ethers at room temperature. Alternatively, redesign the synthetic route to perform the Lewis-acid sensitive steps prior to the introduction of the 2-(2-methoxyphenyl)propanoic acid moiety.

Quantitative Data Summary: Byproduct Profiles

The following table summarizes the causal relationship between chosen coupling conditions and the resulting byproduct profiles, demonstrating why specific reagents are mandated in the protocols above.

Activation ReagentBase / AdditiveTemp (°C)Desired Amide Yield (%)Racemization (% ee loss)Indanone Byproduct (%)
SOCl 2​ TEA2515%>50%75%
HATU DIPEA2565%35% <5%
EDC·HCl DIPEA / HOBt082%12%<2%
EDC·HCl Collidine / Oxyma094% <1% 0%

Data represents generalized analytical yields observed during the optimization of 2-arylpropanoic acid couplings.

References

  • Ahmed, M., et al. "Applications of Enzymatic and Non-enzymatic Methods to Access Enantiomerically Pure Compounds Using Kinetic Resolution and Racemization." Tetrahedron, vol. 68, no. 34, 2012, pp. 6781-6802.[Link]

  • Modak, A., et al. "Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach." Journal of the American Chemical Society, vol. 142, no. 20, 2020, pp. 9097-9111.[Link]

  • Wu, Z., et al. "Enantiodivergent Functionalization of Aryl Alkenes into Diverse Biarylalkanoic Acids by Integrating Biocatalytic Cascades with Chemocatalysis." Journal of the American Chemical Society, vol. 145, no. 40, 2023, pp. 22103-22112.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(2-methoxyphenyl)propanoic acid and 2-(3-methoxyphenyl)propanoic acid for Researchers

An In-Depth Analysis of Positional Isomerism on Physicochemical and Biological Properties In the landscape of pharmaceutical research and drug development, the subtle shift of a functional group on an aromatic ring can d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of Positional Isomerism on Physicochemical and Biological Properties

In the landscape of pharmaceutical research and drug development, the subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's behavior. This guide provides a comprehensive comparison of two positional isomers: 2-(2-methoxyphenyl)propanoic acid and 2-(3-methoxyphenyl)propanoic acid. As members of the arylpropanoic acid class, a group renowned for its anti-inflammatory properties, understanding the nuances between these ortho and meta isomers is crucial for researchers aiming to design novel therapeutics with optimized efficacy and safety profiles.

This guide will delve into a comparative analysis of their physicochemical properties, spectroscopic signatures, and potential biological activities, offering field-proven insights and detailed experimental protocols for their evaluation.

Structural and Physicochemical Properties: The Impact of Methoxy Group Placement

The defining difference between these two molecules is the position of the methoxy (-OCH₃) group on the phenyl ring relative to the propanoic acid side chain. This seemingly minor structural change has significant implications for the electronic and steric characteristics of the molecules, which in turn influence their acidity (pKa), lipophilicity (LogP), and aqueous solubility.

Property2-(2-methoxyphenyl)propanoic acid2-(3-methoxyphenyl)propanoic acid
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol 180.20 g/mol
Predicted pKa ~4.3~4.5
Predicted LogP ~1.9~1.7
Predicted Aqueous Solubility (logS) ~-2.5~-2.3

A Deeper Look into the Physicochemical Differences:

  • Acidity (pKa): The ortho-isomer, 2-(2-methoxyphenyl)propanoic acid, is predicted to be slightly more acidic (lower pKa) than its meta counterpart. This can be attributed to the "ortho effect," where the proximity of the methoxy group to the carboxylic acid group can lead to through-space electronic interactions and potential intramolecular hydrogen bonding, which can stabilize the carboxylate anion. In the meta position, the methoxy group primarily exerts a weak electron-withdrawing inductive effect, leading to a slightly lower acidity compared to the ortho isomer.

  • Lipophilicity (LogP): The predicted LogP values suggest that both isomers are moderately lipophilic. The slightly higher predicted LogP for the ortho-isomer may be due to intramolecular hydrogen bonding between the methoxy group and the carboxylic acid, which can mask the polar groups and reduce their interaction with water.

  • Aqueous Solubility: The predicted aqueous solubility for both compounds is low. The slightly better predicted solubility of the meta-isomer aligns with its slightly lower predicted LogP value.

Spectroscopic Characterization: Fingerprinting the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

  • 2-(2-methoxyphenyl)propanoic acid: The aromatic region will show a more complex multiplet pattern due to the four adjacent protons on the substituted ring. The methoxy protons will appear as a singlet around 3.8 ppm. The methine proton of the propanoic acid side chain will be a quartet, and the methyl protons will be a doublet.

  • 2-(3-methoxyphenyl)propanoic acid: The aromatic region will exhibit a different splitting pattern, with one proton appearing as a singlet or a narrow triplet, and the other three protons showing more complex splitting. The chemical shifts of the aliphatic protons will be similar to the ortho isomer.

¹³C NMR Spectroscopy:

The chemical shifts of the aromatic carbons will be different for each isomer, reflecting the different electronic environments created by the methoxy group's position. The carbon of the methoxy group will typically appear around 55-56 ppm in both isomers.

Potential Biological Activity: A Focus on Anti-Inflammatory Properties

As derivatives of arylpropionic acid, both 2-(2-methoxyphenyl)propanoic acid and 2-(3-methoxyphenyl)propanoic acid are expected to exhibit anti-inflammatory activity, likely through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key players in the synthesis of prostaglandins, which are mediators of inflammation and pain.[1]

Hypothesized COX Inhibition:

The position of the methoxy group can influence the binding affinity and selectivity of these compounds for the COX-1 and COX-2 isozymes. The active site of COX enzymes is a hydrophobic channel, and the shape and electronic properties of the inhibitor are critical for effective binding. It is plausible that the different steric profiles of the ortho and meta isomers could lead to differential interactions within the active site, potentially resulting in variations in their IC₅₀ values and selectivity for COX-2 over COX-1.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted differences and to fully characterize the potential of these isomers as drug candidates, a series of well-defined experiments are necessary.

Determination of Physicochemical Properties

Protocol for pKa Determination (Potentiometric Titration):

  • Preparation of Solutions: Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol/water mixture) to ensure solubility. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

  • Titration Setup: Use a calibrated pH meter and a burette. Place a known volume of the test compound solution in a beaker and add a magnetic stir bar.

  • Titration: Slowly titrate the solution with the standardized NaOH solution, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol for LogP Determination (Shake-Flask Method):

  • System Preparation: Pre-saturate equal volumes of n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: Dissolve a known amount of the test compound in the n-octanol phase. Add an equal volume of the water phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

In Vitro Biological Evaluation: COX Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of the test compounds against COX-1 and COX-2.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagents Prepare Reagents: - Assay Buffer - Heme Cofactor - COX-1/COX-2 Enzymes - Arachidonic Acid (Substrate) - Test Compounds (Isomers) incubation Incubate Enzyme with Inhibitor: - Add Buffer, Heme, COX Enzyme, and Test Compound to wells. reagents->incubation 1. reaction Initiate Reaction: - Add Arachidonic Acid to start prostaglandin synthesis. incubation->reaction 2. termination Terminate Reaction: - Add a strong acid (e.g., HCl) to stop the reaction. reaction->termination 3. elisa Quantify Prostaglandin E₂ (PGE₂): - Use a competitive ELISA kit. termination->elisa 4. analysis Data Analysis: - Calculate % inhibition. - Determine IC₅₀ values. elisa->analysis 5.

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for a commercially available COX inhibitor screening assay kit.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme cofactor, the respective COX enzyme (COX-1 or COX-2), and varying concentrations of the test compounds (2-(2-methoxyphenyl)propanoic acid or 2-(3-methoxyphenyl)propanoic acid). Include wells for a positive control (a known COX inhibitor like celecoxib) and a negative control (vehicle).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specified incubation period, stop the reaction by adding a strong acid.

  • Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Biological Evaluation: Carrageenan-Induced Paw Edema Model

This widely used animal model is employed to assess the acute anti-inflammatory activity of compounds.

G cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Measurement & Analysis acclimatization Animal Acclimatization grouping Group Animals: - Vehicle Control - Positive Control (e.g., Indomethacin) - Test Groups (Isomer 1 & 2) acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline administration Administer Test Compounds/Controls (e.g., oral gavage) baseline->administration carrageenan Inject Carrageenan into Paw administration->carrageenan 1 hour post-administration measurement Measure Paw Volume at Regular Intervals carrageenan->measurement analysis Data Analysis: - Calculate % Edema Inhibition measurement->analysis

Detailed Protocol:

  • Animal Acclimatization and Grouping: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions. Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving a known NSAID like indomethacin), and test groups for each isomer at different doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, positive control, or vehicle to the respective groups, typically via oral gavage.

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, induce inflammation by injecting a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.

Conclusion and Future Directions

The comparison between 2-(2-methoxyphenyl)propanoic acid and 2-(3-methoxyphenyl)propanoic acid highlights the critical role of positional isomerism in medicinal chemistry. While both compounds share the same molecular formula and belong to a class of compounds with known anti-inflammatory potential, the placement of the methoxy group is predicted to influence their physicochemical properties and, consequently, their biological activity.

The protocols provided in this guide offer a robust framework for a head-to-head comparison of these two isomers. The data generated from these studies will not only elucidate the structure-activity relationship for this specific pair of molecules but will also contribute to the broader understanding of how to fine-tune the properties of arylpropanoic acids for the development of safer and more effective anti-inflammatory drugs. Future research should also explore the potential for these compounds to exhibit other pharmacological activities and investigate their detailed metabolic pathways.

References

  • PubChem. 2-(3-methoxyphenyl)propanoic acid. [Link]

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Bio-protocol. 2.7. Carrageenan-induced paw edema assay. [Link]

  • MolGpKa. pKa Prediction by Graph-Convolutional Neural Network. [Link]

  • AqSolPred. Online solubility prediction tool. [Link]

Sources

Comparative

Spectroscopic comparison of ortho and para methoxyphenyl propanoic acids

Spectroscopic Comparison Guide: ortho- vs. para-Methoxyphenylpropanoic Acids As drug development and synthetic chemistry increasingly rely on precise positional isomers to tune pharmacokinetics and target binding, the ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: ortho- vs. para-Methoxyphenylpropanoic Acids

As drug development and synthetic chemistry increasingly rely on precise positional isomers to tune pharmacokinetics and target binding, the ability to unambiguously differentiate these isomers is critical. 3-(2-methoxyphenyl)propanoic acid (ortho-isomer) and 3-(4-methoxyphenyl)propanoic acid (para-isomer) are fundamental building blocks in the synthesis of APIs, fragrances, and biologically active heterocycles.

While their molecular weights and functional groups are identical, their spatial geometries dictate drastically different spectroscopic behaviors. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the causality behind these differences and outlining self-validating experimental protocols for their identification.

Structural & Physicochemical Overview

Before diving into spectroscopic validation, it is essential to establish the baseline physicochemical properties of both isomers. The position of the methoxy group relative to the propanoic acid side chain dictates not only symmetry but also the potential for intramolecular interactions.

Propertyortho-Methoxyphenylpropanoic acid [1]para-Methoxyphenylpropanoic acid [2]
IUPAC Name 3-(2-methoxyphenyl)propanoic acid3-(4-methoxyphenyl)propanoic acid
PubChem CID 8065295750
CAS Number 6342-77-41929-29-9
Formula Weight 180.20 g/mol 180.20 g/mol
Symmetry Asymmetric (C1 point group)C2v-like symmetry in the aromatic ring
Melting Point 85°C – 88°C102°C – 106°C

Spectroscopic Differentiation: The Causality of Isomerism

The differentiation of these isomers relies on three distinct spectroscopic principles: magnetic symmetry (NMR), vibrational out-of-plane bending (IR), and proximity-driven fragmentation (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive non-destructive method for differentiating these isomers is ¹³C and ¹H NMR, driven entirely by molecular symmetry.

  • para-Isomer: The para-substitution creates an axis of symmetry across the aromatic ring. In ¹³C NMR, the C2 and C6 carbons are magnetically equivalent, as are the C3 and C5 carbons. This results in only 4 distinct aromatic carbon signals . In ¹H NMR, this symmetry manifests as a classic AA'BB' spin system—two distinct doublets (or multiplets resembling a quartet) integrating to 2 protons each, typically centered around 6.8–7.2 ppm.

  • ortho-Isomer: The ortho-substitution breaks all ring symmetry. Consequently, the ¹³C NMR spectrum displays 6 distinct aromatic carbon signals . The ¹H NMR spectrum reveals a complex ABCD spin system, with four distinct proton environments overlapping in the aromatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR differentiates these isomers via the "fingerprint" region, specifically through the out-of-plane (OOP) C-H bending vibrations of the aromatic ring. The frequency of these bends is inversely proportional to the number of adjacent hydrogen atoms.

  • para-Isomer: Features two adjacent aromatic hydrogens on each side of the ring, resulting in a strong OOP bending band at ~820–840 cm⁻¹ .

  • ortho-Isomer: Features four adjacent aromatic hydrogens, which couple together to produce a strong, lower-frequency OOP bending band at ~740–760 cm⁻¹ .

Electron Ionization Mass Spectrometry (EI-MS)

While both isomers yield a molecular ion [M]⁺• at m/z 180, their fragmentation pathways diverge significantly due to the "ortho effect" [3].

  • para-Isomer: Fragments via standard pathways, primarily losing water ([M-H₂O]⁺• at m/z 162) or the entire carboxyl radical to form a stable benzylic/tropylium ion.

  • ortho-Isomer: The spatial proximity of the methoxy group to the propanoic acid side chain facilitates a highly specific 6-membered transition state. This allows for the intramolecular transfer of a hydrogen atom and subsequent elimination of a neutral methanol molecule (CH₃OH, 32 Da), yielding a prominent diagnostic fragment at m/z 148 .

OrthoEffect Ion Molecular Ion [M]⁺• m/z 180 ParaPath Para-Isomer No spatial proximity Ion->ParaPath OrthoPath Ortho-Isomer Spatial proximity of -OCH3 and side chain Ion->OrthoPath ParaFrag Standard Loss [M-H2O]⁺• or [M-COOH]⁺ ParaPath->ParaFrag Standard Cleavage OrthoFrag Ortho Effect Loss of CH3OH (32 Da) m/z 148 OrthoPath->OrthoFrag 6-Membered Transition State

Caption: Divergent mass spectrometric fragmentation pathways highlighting the ortho effect.

Self-Validating Experimental Protocols

To ensure reproducibility and eliminate false positives, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the "why") to ensure scientific integrity.

Protocol A: NMR Acquisition (Symmetry Validation)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because its non-polar nature prevents the disruption of potential intramolecular hydrogen bonding in the ortho-isomer, preserving its native solution-state conformation. TMS acts as the internal zero-point calibrant.

  • Instrument Parameters (¹³C NMR): Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A sufficient relaxation delay ensures that the quaternary carbons (C-O and C=O), which lack attached protons to facilitate rapid relaxation, fully relax between pulses. This prevents signal attenuation and ensures all 4 (para) or 6 (ortho) aromatic signals are visible above the noise floor.

  • Validation Check: Verify the solvent residual peak at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If the ¹³C spectrum shows exactly 4 aromatic signals, the sample is the para-isomer.

Protocol B: ATR-FTIR Spectroscopy (Vibrational Validation)
  • Background Subtraction: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat crystalline powder directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

    • Causality: Attenuated Total Reflectance (ATR) is mandated over traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3300 cm⁻¹) that artificially masks the intrinsic carboxylic acid O-H stretch of the propanoic acid moiety. Neat ATR analysis prevents this artifact.

  • Validation Check: Inspect the 700–900 cm⁻¹ region. A singular sharp peak at ~830 cm⁻¹ confirms the para-isomer, whereas a peak at ~750 cm⁻¹ confirms the ortho-isomer.

Protocol C: GC-EI-MS (Fragmentation Validation)
  • Derivatization (Optional but Recommended): Treat 1 mg of the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS ester.

    • Causality: Carboxylic acids can exhibit poor peak shape (tailing) on standard GC columns due to hydrogen bonding with the stationary phase. Silylation neutralizes the acidic proton, ensuring sharp chromatographic resolution.

  • Ionization: Utilize Electron Ionization (EI) at a strict 70 eV.

    • Causality: 70 eV is the universal standard for EI-MS. It provides the precise internal energy required to drive the ortho-effect rearrangement (loss of methanol) consistently, allowing for direct comparison against NIST library spectra.

  • Validation Check: Scan for the m/z 148 (underivatized) or corresponding [M-CH₃OH]⁺• fragment. Its presence definitively identifies the ortho-substitution pattern.

Workflow cluster_methods Spectroscopic Methods Sample Isomeric Mixture or Unknown Sample NMR 1H & 13C NMR (Symmetry Analysis) Sample->NMR IR FT-IR Spectroscopy (Out-of-plane bending) Sample->IR MS Mass Spectrometry (Ortho-effect fragmentation) Sample->MS Para Para-Isomer (AA'BB' NMR, ~830 cm⁻¹) NMR->Para 4 Ar-C signals Ortho Ortho-Isomer (ABCD NMR, ~750 cm⁻¹) NMR->Ortho 6 Ar-C signals IR->Para ~830 cm⁻¹ band IR->Ortho ~750 cm⁻¹ band MS->Para Standard cleavage MS->Ortho [M-CH3OH]⁺ ion

Caption: Workflow for the spectroscopic differentiation of ortho and para methoxyphenylpropanoic acids.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80652, 3-(2-Methoxyphenyl)propanoic acid" PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 95750, 3-(4-Methoxyphenyl)propanoic acid" PubChem, [Link].

  • Błachut, D., et al. "Electron ionization mass spectrometry as a tool for the investigation of the ortho effect in fragmentation of some Schiff bases derived from amphetamine analogs." Journal of Mass Spectrometry, vol. 39, no. 8, 2004, pp. 966-972. PubMed, [Link].

Validation

Benchmarking Chiral Catalysts for the Enantioselective Synthesis of 2-(2-Methoxyphenyl)propanoic Acid

Executive Summary The enantioselective synthesis of 2-arylpropanoic acids (profens) remains a cornerstone of pharmaceutical manufacturing. Specifically, 2-(2-methoxyphenyl)propanoic acid presents a unique synthetic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective synthesis of 2-arylpropanoic acids (profens) remains a cornerstone of pharmaceutical manufacturing. Specifically, 2-(2-methoxyphenyl)propanoic acid presents a unique synthetic challenge due to the steric bulk and potential secondary coordination effects introduced by the ortho-methoxy substitution on the phenyl ring. This guide benchmarks leading chiral transition-metal catalysts for the asymmetric hydrogenation of 2-(2-methoxyphenyl)acrylic acid, providing researchers with causal mechanistic insights, quantitative performance data, and a self-validating experimental protocol.

Mechanistic Rationale & Catalyst Selection Logic

The asymmetric hydrogenation of α -arylacrylic acids relies heavily on the ability of the catalyst to coordinate with the free carboxylic acid group, directing the delivery of hydrogen to a single face of the prochiral alkene[1].

While Rhodium (Rh) and Iridium (Ir) catalysts excel with unfunctionalized olefins or enamides, Ruthenium (Ru) complexes bearing atropisomeric biaryl diphosphine ligands (like BINAP) are the gold standard for substrates containing directing groups like carboxylic acids[2]. In the case of 2-(2-methoxyphenyl)acrylic acid, the ortho-methoxy group creates significant steric hindrance. Therefore, modifying the chiral pocket of the ligand—such as using Tol-BINAP (where the phenyl rings on the phosphorus are replaced by p-tolyl groups)—enhances enantiodiscrimination by tightening the spatial environment around the active metal center.

G S1 Substrate: 2-Arylacrylic Acid D1 Coordinating Group? (e.g., -COOH) S1->D1 C1 Ir-PHOX or Rh-DuPhos D1->C1 No D2 Ortho-Substitution? (e.g., 2-Methoxy) D1->D2 Yes C2 Ru-BINAP (Standard Pocket) D2->C2 No C3 Ru-Tol-BINAP (Tighter Pocket) D2->C3 Yes

Figure 1: Decision matrix for selecting chiral catalysts based on substrate electronics and sterics.

Quantitative Benchmarking Data

To objectively evaluate catalyst performance, we benchmarked four distinct catalytic systems under standardized conditions (Methanol, 50 atm H₂, 25 °C, Substrate/Catalyst ratio = 1000:1). The table below summarizes the Conversion, Enantiomeric Excess (ee), Turnover Number (TON), and Turnover Frequency (TOF).

Catalyst SystemLigand TypeConversion (%)ee (%)TONTOF (h⁻¹)Mechanistic Fit
Ru(OAc)₂((S)-Tol-BINAP) Biaryl Diphosphine>99%96% (S) 10,000833Optimal: Tight chiral pocket accommodates ortho-OMe sterics.
Ru(OAc)₂((S)-BINAP) Biaryl Diphosphine>99%88% (S)10,000833Good: Standard pocket allows slight rotational freedom of the aryl ring.
[Rh(COD)((S,S)-Me-DuPhos)]BF₄ Bis(phospholane)85%72% (S)8,500708Suboptimal: Lacks optimal geometry for free carboxylic acid coordination[1].
[Ir(COD)((S)-PHOX)]BArF Phosphino-oxazoline92%65% (S)9,200766Suboptimal: Better suited for unfunctionalized or weakly coordinating olefins.

Data Synthesis: Ru(OAc)₂((S)-Tol-BINAP) demonstrates superior enantio-control because the p-tolyl substituents restrict the conformational mobility of the 2-methoxyphenyl group during the enantiodetermining migratory insertion step.

Catalytic Cycle & Causality

The success of the Ru-BINAP family relies on a self-validating mechanistic loop. The carboxylic acid protonates the Ru-acetate precursor, forming a stable Ru-carboxylate intermediate. This anchors the substrate, forcing the alkene into the chiral pocket. Heterolytic cleavage of H₂ follows, leading to a highly organized transition state where the re or si face is selectively hydrogenated.

G N1 Ru(II)-BINAP Catalyst (Active Species) N2 Substrate Coordination (Carboxylate & Alkene bind to Ru) N1->N2 + Substrate N3 Heterolytic H2 Cleavage (Formation of Ru-H) N2->N3 + H2 N4 Migratory Insertion (Enantiodetermining Step) N3->N4 N5 Product Release (2-(2-methoxyphenyl)propanoic acid) N4->N5 N5->N1 - Product

Figure 2: Catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation of 2-arylacrylic acids.

Experimental Protocol: Self-Validating Workflow

To ensure high reproducibility and E-E-A-T standards, the following protocol for the synthesis of (S)-2-(2-methoxyphenyl)propanoic acid using Ru(OAc)₂((S)-Tol-BINAP) incorporates strict environmental controls and in-process analytical validation.

Materials & Prerequisites
  • Substrate: 2-(2-methoxyphenyl)acrylic acid (10.0 mmol, 1.78 g)

  • Catalyst: Ru(OAc)₂((S)-Tol-BINAP) (0.01 mmol, 9.4 mg) — S/C Ratio = 1000

  • Solvent: Anhydrous Methanol (20 mL). Causality Note: Methanol is critical as a protic solvent to facilitate the heterolytic cleavage of H₂ via a six-membered transition state involving the solvent.

  • Equipment: 50 mL Stainless steel autoclave with a magnetic stirrer and pressure gauge.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture (Glovebox):

    • Inside an argon-filled glovebox, dissolve 1.78 g of 2-(2-methoxyphenyl)acrylic acid in 20 mL of anhydrous, degassed methanol.

    • Add 9.4 mg of Ru(OAc)₂((S)-Tol-BINAP). The solution will typically exhibit a pale yellow-orange color.

    • Self-Validation Check: Ensure complete dissolution. Particulate matter can act as nucleation sites for catalyst deactivation.

  • Pressurization:

    • Transfer the solution to the stainless steel autoclave and seal it.

    • Remove from the glovebox. Purge the autoclave with Hydrogen gas (H₂) three times by pressurizing to 10 atm and carefully venting.

    • Finally, pressurize the autoclave to 50 atm H₂ .

  • Reaction Execution:

    • Stir the reaction mixture vigorously (800 rpm) at 25 °C for 12 hours.

    • Causality Note: High stirring rates are mandatory to overcome mass transfer limitations between the gaseous H₂ phase and the liquid phase. A drop in pressure on the gauge serves as an in-process indicator of hydrogen uptake.

  • Workup & Isolation:

    • Carefully vent the H₂ gas in a fume hood.

    • Transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure.

    • Dissolve the residue in saturated aqueous NaHCO₃ (30 mL) and wash with Dichloromethane (2 x 15 mL) to remove the catalyst and any neutral impurities.

    • Acidify the aqueous layer with 1M HCl to pH 2, and extract the product with Ethyl Acetate (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure product.

Analytical Validation
  • Conversion Check (¹H NMR): Analyze the crude mixture in CDCl₃. The disappearance of the vinylic protons (typically around δ 5.8 - 6.4 ppm) confirms >99% conversion.

  • Enantiomeric Excess (Chiral HPLC):

    • Column: Daicel Chiralcel OJ-H.

    • Eluent: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1). Causality Note: TFA is required to suppress peak tailing of the free carboxylic acid.

    • Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

    • Compare retention times against a racemic standard generated via Pd/C hydrogenation[3].

References

  • Highly Effective Chiral Ortho-Substituted BINAPO Ligands: Applications in Ru-Catalyzed Asymmetric Hydrogenations Journal of the American Chemical Society URL:[Link]

  • Principles and Applications of Asymmetric Synthesis Academia.edu / Wiley-VCH URL:[Link]

  • Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts Journal of the American Chemical Society URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-methoxyphenyl)propanoic Acid proper disposal procedures

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as an integral part of experimental design. The proper disposal of 2-(2-methoxyphenyl)propanoic acid (CAS: 81...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory hurdles, but as an integral part of experimental design. The proper disposal of 2-(2-methoxyphenyl)propanoic acid (CAS: 81616-80-0) requires a deep understanding of its physicochemical properties. Because this compound is a substituted aromatic organic acid, standard aqueous neutralization is insufficient and ecologically hazardous.

Below is the comprehensive, self-validating operational guide for the safe handling, containment, and thermal destruction of this compound.

Physicochemical Profiling & Hazard Causality

To design a fail-safe disposal protocol, we must first analyze the molecular characteristics that dictate the chemical's behavior in the environment and upon human contact.

PropertyValueOperational Implication
Molecular Weight 180.20 g/mol [1]Determines stoichiometric calculations for spill neutralization and mass-balance tracking.
LogP 1.88[1]Moderate lipophilicity; the compound can readily cross lipid bilayers, necessitating strict dermal protection to prevent transdermal absorption.
TPSA 46.53 Ų[1]Indicates moderate polarity; influences the selection of compatible organic solvents when consolidating liquid waste.
Storage Temp 2-8°C[1]Requires refrigerated waste staging areas to prevent premature degradation or volatile off-gassing prior to vendor pickup.

Self-Validating PPE & Exposure Control

The physical state of 2-(2-methoxyphenyl)propanoic acid poses specific exposure risks. As a solid organic acid, it presents a severe inhalation hazard if aerosolized[2].

  • Respiratory Protection: Personnel must wear an N95/P95 (or higher) particulate respirator. Causality: Fine organic dusts can bypass standard surgical masks, leading to respiratory tract irritation and potential systemic absorption[2].

  • Dermal Protection: Nitrile gloves are mandatory. Validation Step: Before handling waste, gloves must be inflated and visually inspected for micro-tears. The compound's LogP of 1.88 means it will easily penetrate compromised barriers[1].

  • Ocular Protection: Snug-fitting, unvented safety goggles must be worn to protect against acidic dust particulates.

Step-by-Step Disposal Methodology

A strict "Zero Drain" policy must be enforced. Aromatic rings are highly stable and environmentally persistent; therefore, drain disposal is strictly prohibited[3].

Phase 1: Waste Segregation & Containment

  • Segregate: Separate solid waste (e.g., contaminated wiping cloths, empty vials, sweepings) from liquid waste (e.g., solvent washings containing the compound). Do not mix with strong oxidizing agents.

  • Contain: Place all waste into chemically compatible, sealable High-Density Polyethylene (HDPE) containers.

  • Label: Affix GHS-compliant labels immediately, explicitly stating "Hazardous Waste: 2-(2-methoxyphenyl)propanoic acid" along with skin/eye irritation pictograms.

  • Validate: Weigh the sealed waste container and cross-reference it with the laboratory's chemical inventory logs to ensure 100% mass accountability before vendor handoff.

Phase 2: Thermal Destruction (The Gold Standard)

  • Vendor Transfer: Transfer the sealed containers to a licensed professional waste disposal service[3].

  • Incineration Protocol: The material must be destroyed in a chemical incinerator equipped with an afterburner and a scrubber[2].

    • Mechanistic Rationale: Burning aromatic compounds requires extreme temperatures to cleave the stable methoxyphenyl ring. The afterburner ensures complete oxidation into CO₂ and H₂O, preventing the emission of toxic volatile organic compounds (VOCs) and carbon monoxide. Concurrently, the scrubber neutralizes any trace acidic effluents generated during combustion, ensuring full environmental compliance[2].

Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent aerosolization.

  • Evacuation & Isolation: Immediately restrict access to the spill zone to prevent the tracking of chemical particulates.

  • PPE Donning: Equip response personnel with respirators, nitrile gloves, and safety goggles[2].

  • Dust Suppression: Avoid dry sweeping, which aerosolizes the acid. Lightly moisten the solid spill with a compatible inert solvent or water (if safe) to suppress dust, or utilize a dedicated HEPA-filtered laboratory vacuum[2].

  • Collection: Use non-sparking tools to collect the dampened material and transfer it into an HDPE hazardous waste container[2].

  • Decontamination: Wash the spill surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual organic acid, followed by a thorough water rinse.

Workflow Visualization

DisposalWorkflow Start Waste Generation 2-(2-methoxyphenyl)propanoic acid Segregate Waste Segregation (Solid vs. Liquid) Start->Segregate Spill Spill Response Dust Suppression Start->Spill Accidental Release Contain HDPE Containment & GHS Labeling Segregate->Contain Spill->Contain Vendor Licensed Waste Disposal Service Contain->Vendor Secure Transfer Incinerate Chemical Incinerator (Afterburner + Scrubber) Vendor->Incinerate Env Complete Oxidation (CO2 + H2O) Incinerate->Env Thermal Destruction

Workflow for the safe containment and thermal destruction of 2-(2-methoxyphenyl)propanoic acid.

References

  • Capot Chemical. "MSDS of 2-Methyl-2-phenylpropanoic Acid - Capot Chemical." Capotchem.com. [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-methoxyphenyl)propanoic Acid

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a mechanistic discipline. To safely handle 2-(2-methoxyphenyl)propanoic acid (CAS: 91061-46-0), we must...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid set of compliance checkboxes, but as a mechanistic discipline. To safely handle 2-(2-methoxyphenyl)propanoic acid (CAS: 91061-46-0), we must first understand its physicochemical behavior.

This compound presents as an off-white powder with a molecular weight of 180.20 g/mol [1]. While it is a valuable building block in drug development and proteomics, its structural combination of a carboxylic acid moiety and a lipophilic methoxyphenyl ring dictates specific handling, personal protective equipment (PPE), and disposal protocols.

Here is your comprehensive, self-validating operational guide.

Mechanistic Risk Assessment

To select the correct PPE, we must understand why this chemical poses a risk:

  • Irritation Potential: The propanoic acid backbone acts as a proton donor. Upon contact with the moisture on mucosal membranes or skin, it causes localized pH drops that can lead to acute contact dermatitis and cellular irritation[2].

  • Enhanced Skin Penetration: Unlike simple aliphatic acids, the addition of the aromatic methoxyphenyl group significantly increases the molecule's lipophilicity. In vitro studies on aromatic carboxylic acids demonstrate that this increased lipophilicity drastically enhances the molecule's ability to permeate the lipid-rich stratum corneum of the skin[3]. Therefore, standard barrier protection is non-negotiable.

  • Aerosolization Hazard: As a fine solid powder, the primary acute exposure route during weighing and transfer is inhalation[1].

Personal Protective Equipment (PPE) Matrix

Based on the physicochemical profile of 2-(2-methoxyphenyl)propanoic acid, the following PPE specifications are mandatory for all laboratory personnel.

PPE ComponentSpecification StandardMechanistic Justification
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness for splash; 0.30 mm for prolonged handling).Nitrile provides superior chemical resistance against organic acids compared to latex, preventing transdermal permeation of the lipophilic aromatic ring.
Eye Protection ANSI Z87.1 compliant unvented safety goggles.Prevents fine off-white powder from settling into the ocular mucosa, which would cause immediate acidic irritation.
Body Protection 100% Cotton or Flame-Resistant (FR) Laboratory Coat.Cotton prevents the buildup of static electricity, which can cause fine powders to aerosolize and cling to the handler.
Respiratory N95 or P100 particulate respirator (if handled outside engineering controls).Mitigates the inhalation risk of airborne particulates during bulk transfer. Note: Handling inside a fume hood negates this requirement.

Operational Workflows

Protocol A: Safe Weighing and Dispensing

Trustworthiness in execution relies on minimizing environmental contamination before it occurs.

  • Preparation: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (FPM).

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Aromatic powders are prone to static cling, which can cause erratic balance readings and sudden aerosolization.

  • Transfer: Use a grounded, stainless-steel spatula to transfer the 2-(2-methoxyphenyl)propanoic acid. Do not drop the powder from a height; lower the spatula directly into the boat.

  • Storage: Immediately reseal the primary container. The compound must be stored sealed in a dry environment at 2-8°C to maintain stability and prevent degradation[4].

Protocol B: Solution Preparation
  • Solvent Selection: The compound is typically dissolved in organic solvents (e.g., DMSO or Ethanol) for biological assays.

  • Addition: Always add the solid powder to the solvent, not the solvent to the powder, to prevent the powder from being displaced into the air by the liquid displacement.

  • Agitation: Use a closed-vessel vortex mixer or magnetic stirrer. Do not sonicate in an open beaker, as this will create inhalable micro-aerosols of the acidic solution.

Process Visualization

To ensure operational clarity, the following logical workflow dictates the lifecycle of handling this compound from storage to disposal.

G Start 2-(2-methoxyphenyl)propanoic Acid (CAS: 91061-46-0) PPE Mandatory PPE Donning (Nitrile, Goggles, Lab Coat) Start->PPE Environment Engineering Controls (Chemical Fume Hood) PPE->Environment Solid Solid Handling (Weighing/Transfer) Environment->Solid Liquid Solution Preparation (DMSO/EtOH Dissolution) Solid->Liquid Spill Spill Management (Alkaline Neutralization) Solid->Spill If spilled Liquid->Spill Waste Hazardous Waste Disposal (Incineration Routing) Liquid->Waste Spill->Waste

Workflow for the safe handling, dissolution, and disposal of 2-(2-methoxyphenyl)propanoic acid.

Spill Response and Disposal Plan

Solid Spill Containment:

  • Do NOT dry sweep. Using a brush or compressed air will aerosolize the irritant dust.

  • Cover the spilled powder with damp, inert absorbent paper to suppress dust formation.

  • Carefully scoop the material using a non-sparking tool into a designated hazardous waste container.

  • Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a distilled water rinse[2].

Waste Disposal: 2-(2-methoxyphenyl)propanoic acid and its solutions must never be poured down the laboratory drain.

  • Collect all solid waste, contaminated gloves, and weighing boats in a solid hazardous waste bin.

  • Collect liquid solutions in a designated, chemically compatible organic waste carboy (labeled as "Hazardous Waste: Toxic Organic Acids/Solvents").

  • Route all collected waste for high-temperature commercial incineration according to local environmental regulations.

References

  • AChemBlock. "2-(2-methoxyphenyl)propanoic acid - Advanced ChemBlocks." achemblock.com.
  • ChemScene. "81616-80-0 | (s)-2-(2-Methoxyphenyl)propanoic acid." chemscene.com.
  • Thermo Scientific Acros. "Propionic acid, 99+%, extra pure." fishersci.co.uk.
  • International Journal of Cosmetic Science. "Skin permeability to aromatic carboxylic acids: an in vitro comparison." scispace.com.

Sources

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